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  • Product: 3-(4-Fluorophenyl)-2-oxopropanoic acid
  • CAS: 7761-30-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Advanced Applications of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Executive Summary 3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly referred to as 4-fluorophenylpyruvic acid or F-PPA) is a highly versatile fluorinated α-keto acid. In contemporary drug discovery and biocatalysis, F-PPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly referred to as 4-fluorophenylpyruvic acid or F-PPA) is a highly versatile fluorinated α-keto acid. In contemporary drug discovery and biocatalysis, F-PPA serves a dual mandate: it is a privileged substrate for the asymmetric synthesis of non-natural amino acids via enzymatic transamination, and it acts as a critical building block in the design of central nervous system (CNS) therapeutics, particularly acetylcholinesterase (AChE) inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical behavior, structural dynamics, and field-proven protocols for its utilization in advanced synthetic workflows.

Physicochemical Profiling & Structural Dynamics

The introduction of a fluorine atom at the para-position of the phenyl ring fundamentally alters the electronic distribution and lipophilicity of the pyruvic acid scaffold. Fluorine's high electronegativity exerts a strong inductive effect (-I), which increases the acidity of the α-keto/enol proton and modulates the molecule's hydrogen-bonding capacity[1].

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of F-PPA required for analytical calibration and synthetic planning [1], [5].

PropertyValueAnalytical Significance
CAS Number 7761-30-0Unique identifier for procurement and safety tracking.
Molecular Formula C9H7FO3Fundamental for mass spectrometry (MS) calibration.
Molecular Weight 182.15 g/mol Required for stoichiometric calculations.
Melting Point 159–162 °CIndicator of purity; varies by polymorphic form.
Density ~1.4 g/cm³Relevant for volumetric scaling in solid-state reactions.
LogP (Predicted) 0.59 – 1.76Indicates moderate lipophilicity, favorable for BBB penetration.
Topological Polar Surface Area 54.4 ŲPredicts favorable oral bioavailability and membrane permeability.
Keto-Enol Tautomerism and Polymorphism

In solution, F-PPA exists in a dynamic equilibrium between its keto form (3-(4-fluorophenyl)-2-oxopropanoic acid) and its enol form (3-(4-fluorophenyl)-2-hydroxyacrylic acid). In the solid state, X-ray crystallography reveals that F-PPA crystallizes predominantly in the enol form due to the stabilization provided by extensive intermolecular hydrogen-bonding networks.

Furthermore, F-PPA exhibits distinct polymorphism. Crystallization from different solvent systems yields two primary polymorphic forms (Form I and Form II), which display distinct melting points (163.2 °C and 171.0 °C, respectively)[2]. The primary structural divergence between these polymorphs lies in the molecular geometries of the enol and carboxylic acid moieties, which directly impacts the compound's solubility kinetics and bioavailability in pharmaceutical formulations.

Biocatalytic Workflows: Asymmetric Synthesis of Fluorinated Amino Acids

Fluorinated amino acids, such as 4-fluoro-L-phenylalanine, are critical tools in proteomics and peptide drug development due to their resistance to proteolytic degradation. F-PPA is the direct precursor to these amino acids via transamination.

Mechanistic Rationale

In biological systems, transaminases utilize pyridoxal-5′-phosphate (PLP) to transfer an amino group to F-PPA. To achieve this in vitro without enzymes, researchers utilize bio-inspired systems employing β-cyclodextrin (β-CD) and PLP mimics. The causality here is structural: β-CD provides a chiral, hydrophobic cavity that encapsulates the 4-fluorophenyl ring. This encapsulation sterically shields one face of the intermediate ketimine, forcing a highly stereoselective 1,3-hydrogen transfer during reprotonation [3].

Transamination A 3-(4-Fluorophenyl)-2-oxopropanoic acid (F-PPA) C Ketimine Intermediate A->C Amine Donor Addition B PLP Mimic + β-Cyclodextrin (Chiral Cavity) B->C Host-Guest Complexation D Quinonoid Intermediate C->D Deprotonation E Aldimine Intermediate D->E Stereoselective Reprotonation E->B Catalyst Regeneration F 4-Fluoro-L-phenylalanine E->F Hydrolysis

Catalytic cycle of bio-inspired transamination of F-PPA to 4-Fluoro-L-phenylalanine.

Protocol: Bio-Inspired Enantioselective Transamination

This self-validating protocol ensures high enantiomeric excess (ee) by strictly controlling the hydrophobic environment.

Reagents & Materials:

  • 3-(4-Fluorophenyl)-2-oxopropanoic acid (F-PPA)

  • 2,2-Diphenylglycine (Amine donor)

  • Chiral pyridoxamine derivative (Catalyst)

  • β-Cyclodextrin (β-CD)

  • Deuterated water (D₂O) / Tris buffer (pH 7.5)

Step-by-Step Methodology:

  • Host-Guest Complexation: Dissolve 1.0 equivalent of β-CD in D₂O/Tris buffer. Add 1.0 equivalent of F-PPA. Stir the mixture at 50 °C for 12 hours to ensure complete inclusion of the 4-fluorophenyl moiety into the β-CD cavity (verifiable via 1H-NMR cross-peak correlation).

  • Transamination Initiation: To the buffered inclusion complex, add 1.0 equivalent of 2,2-diphenylglycine and 0.1 equivalents of the chiral pyridoxamine catalyst.

  • Kinetic Control: Maintain the reaction at 50 °C under a nitrogen atmosphere for 24 hours. The elevated temperature lowers the activation energy for the 1,3-hydrogen shift while the β-CD maintains strict steric control over the transition state.

  • Isolation: Acidify the mixture to pH 2.0 using 1M HCl to precipitate the unreacted amine donor byproducts. Filter the solution.

  • Purification: Subject the filtrate to ion-exchange chromatography (e.g., Dowex 50WX8) to elute the pure 4-fluoro-L-phenylalanine.

Application in Neuropharmacology: AChE Inhibitor Synthesis

In the pursuit of Alzheimer's disease therapeutics, F-PPA is utilized to synthesize 3-aryl-6-(4-fluorobenzyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. These compounds act as potent Acetylcholinesterase (AChE) inhibitors [4].

Pharmacophore Rationale

The incorporation of the 4-fluorobenzyl group derived from F-PPA serves a specific mechanistic purpose. The fluorine atom enhances the lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration. More importantly, within the AChE active site gorge, the highly electronegative fluorine participates in multipolar interactions and halogen bonding with the peripheral anionic site (PAS), specifically interacting with residues like Trp286, thereby preventing substrate access to the catalytic triad [4].

AChE_Synthesis S1 F-PPA Substrate R1 Condensation Reaction (Erlenmeyer-Plöchl type) S1->R1 S2 Thiosemicarbazide Derivative S2->R1 I1 Triazine Intermediate R1->I1 R2 Cyclization (Thiazolo-triazinone core) I1->R2 P1 6-(4-fluorobenzyl)-thiazolo [3,2-b]-1,2,4-triazin-7-one R2->P1

Synthetic workflow for 6-(4-fluorobenzyl)-thiazolo-triazinone AChE inhibitors.

Protocol: Synthesis of the Thiazolo-Triazinone Core
  • Condensation: React F-PPA (1.0 eq) with an appropriate thiosemicarbazide (1.1 eq) in glacial acetic acid. Reflux the mixture for 4 hours. The acidic environment catalyzes the formation of the intermediate hydrazone.

  • Primary Cyclization: Cool the mixture to room temperature to precipitate the 1,2,4-triazine intermediate. Filter and wash with cold ethanol.

  • Secondary Cyclization (Thiazole Formation): Suspend the intermediate in anhydrous ethanol containing chloroacetic acid and anhydrous sodium acetate. Reflux for 6 hours to drive the cyclization of the thiazole ring.

  • Crystallization: Pour the hot mixture into ice water. Collect the resulting precipitate and recrystallize from a mixture of DMF and ethanol to yield the pure 3-aryl-6-(4-fluorobenzyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivative.

Handling, Stability, and Safety

F-PPA is a reactive α-keto acid and requires specific handling to prevent degradation.

  • Storage: Must be stored at room temperature or cooler (ideally -20 °C for long-term storage) under an inert atmosphere (Argon or Nitrogen) to prevent oxidative decarboxylation [1], [5].

  • Hazards: Classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) [5].

  • Analytical Markers: When verifying the integrity of F-PPA via IR spectroscopy, look for the characteristic broad O-H stretch of the enol form (~3200 cm⁻¹) and the strong C=O stretch of the carboxylic acid (~1700 cm⁻¹).

References

  • Chemsrc. "3-(4-Fluorophenyl)-2-oxopropanoic acid | CAS#:7761-30-0". Chemsrc Database. Available at:[Link]

  • Kunimoto, K., et al. "Polymorphism of 4-Fluorophenylpyruvic Acid Studied by X-Ray Crystallography and Vibrational Spectroscopy". ResearchGate. Available at:[Link]

  • RSC Advances. "Bio-inspired enantioselective full transamination using readily available cyclodextrin". Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis, Characterization and Biological Activity of 3-aryl-6-(4-fluorobenzyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives as Novel Acetylcholinesterase Inhibitors". ResearchGate. Available at:[Link]

Exploratory

The Biological Significance and Therapeutic Potential of 4-Fluorophenylpyruvic Acid Derivatives: A Technical Guide

Executive Summary The strategic incorporation of fluorine into organic scaffolds represents a cornerstone of modern medicinal chemistry. 4-Fluorophenylpyruvic acid (4-F-PPA) , a fluorinated analog of the endogenous metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds represents a cornerstone of modern medicinal chemistry. 4-Fluorophenylpyruvic acid (4-F-PPA) , a fluorinated analog of the endogenous metabolite phenylpyruvic acid, serves as a highly versatile biochemical intermediate and pharmacophore building block. The substitution of hydrogen with fluorine on the phenyl ring fundamentally alters the molecule's electronic distribution, lipophilicity, and steric parameters. Because fluorine is a bioisostere of hydrogen with high electronegativity and low polarizability, the resulting C–F bond imparts exceptional metabolic stability against cytochrome P450-mediated oxidative degradation[1][2].

This technical guide synthesizes the mechanistic roles of 4-F-PPA derivatives across protein engineering, neurotherapeutics, and infectious disease drug development, providing field-proven protocols and structural insights for application scientists.

Mechanistic Roles and Biological Targets

Biomimetic Transamination to Fluorinated Amino Acids

One of the most significant applications of 4-F-PPA is its role as a prochiral substrate for the synthesis of enantiopure L-4-fluorophenylalanine. Fluorinated amino acids are heavily utilized to probe protein structures via ¹⁹F-NMR, enhance peptide stability, and improve the pharmacokinetics of therapeutic vaccines[1].

In bio-inspired non-enzymatic systems, 4-F-PPA undergoes enantioselective full transamination mediated by chiral host molecules like β-cyclodextrin (β-CD) and pyridoxal-5′-phosphate (PLP) mimics. The structural causality lies in the host-guest interaction: the 4-fluorobenzyl chain of 4-F-PPA selectively enters the hydrophobic cavity of β-CD. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms that the benzyl hydrogens of 4-F-PPA localize near the secondary rim (the wider side) of the cyclodextrin, creating a sterically restricted chiral microenvironment that dictates the stereochemical trajectory of the incoming amine donor[3].

Pathway A 4-Fluorophenylpyruvic Acid (Prochiral Substrate) C Host-Guest Inclusion Complex (Steric Restriction) A->C Binding B β-Cyclodextrin Chiral Cavity B->C Encapsulation E L-4-Fluorophenylalanine (Enantiopure Product) C->E Chiral Induction D PLP + Amine Donor (Transamination) D->E Amine Transfer

Biomimetic enantioselective transamination pathway of 4-fluorophenylpyruvic acid.

Neurotherapeutics: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, 4-F-PPA derivatives are utilized to synthesize complex heterocyclic scaffolds, such as 3-aryl-6-(4-fluorobenzyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones. The introduction of the 4-fluorobenzyl moiety significantly enhances the inhibitory activity against Acetylcholinesterase (AChE). Molecular docking studies demonstrate that these fluorinated ligands bind effectively to the dual-site of the AChE enzyme (both the catalytic active site and the peripheral anionic site), preventing substrate access and subsequent acetylcholine hydrolysis[4].

Antimicrobial and Anti-Tubercular Activity

The condensation of 4-F-PPA with primary amines yields biologically active Schiff bases. For example, reacting 4-F-PPA with isoniazid produces 2-(2-isonicotinoylhydrazono)-3-(4-fluorophenyl)propanoic acid. The rationale behind this derivatization is twofold: the isoniazid core targets mycolic acid synthesis, while the lipophilic 4-fluorophenyl group enhances the molecule's ability to penetrate the lipid-rich cell wall of Mycobacterium tuberculosis, resulting in highly selective anti-tubercular activity[5]. Furthermore, in fungal metabolism, 4-F-PPA acts as an inhibitor/modulator, shifting biosynthetic pathways away from acetate-derived phenols toward shikimic acid-derived metabolites[6].

Quantitative Data Summary

The following table summarizes the comparative biological applications and mechanistic targets of key 4-F-PPA derivatives.

Table 1: Comparative Applications and Biological Targets of 4-F-PPA Derivatives

Derivative ClassSynthesized FromBiological Target / ApplicationKey Mechanism of Action
L-4-Fluorophenylalanine 4-F-PPA + Amine DonorProtein Engineering / FungiIncorporation into proteins for NMR probing; alters metabolic pathways[1][6].
Thiazolo-triazin-7-ones 4-F-PPA + Triazine coreAcetylcholinesterase (AChE)Dual-site binding in the AChE active site; neuroprotection[4].
Isoniazid Schiff Bases 4-F-PPA + IsoniazidMycobacterium tuberculosisDisruption of mycolic acid synthesis; enhanced lipophilic cell wall penetration[5].

Solid-State Physicochemical Properties

For drug formulation, the solid-state properties of the active pharmaceutical ingredient dictate bioavailability. 4-F-PPA exhibits distinct polymorphism, crystallizing into two primary forms (Form I and Form II) depending on the solvent system utilized.

  • Thermal Properties: Form I melts at 163.2 °C, while Form II melts at 171.0 °C.

  • Structural Divergence: While the overall crystal structures are similar, X-ray crystallography and vibrational spectroscopy reveal critical differences in the molecular geometries of the enol and carboxylic acid moieties. Crystal field splitting results in distinct IR and Raman spectral signatures for each polymorph, which must be monitored during formulation to ensure consistent dissolution rates[7].

Experimental Protocols

The following self-validating protocols detail the utilization of 4-F-PPA in advanced synthetic workflows. Each step is grounded in chemical causality to ensure reproducibility.

Protocol A: Biomimetic Enantioselective Transamination of 4-F-PPA[3]

This protocol outlines the synthesis of L-4-fluorophenylalanine using a β-cyclodextrin chiral inducer.

  • Buffer Preparation: Prepare a 300 mM Tris buffer solution adjusted to pH 8.0. (Causality: pH 8.0 optimizes the ionization state of the amine donor and maintains the structural integrity of the PLP coenzyme).

  • Host-Guest Complexation: Add 4-F-PPA (0.05 mmol) and β-CD (0.06 mmol) to 4.0 mL of the Tris buffer. Stir the mixture overnight at 50 °C. (Causality: Prolonged heating allows thermodynamic equilibration of the 4-F-PPA-β-CD inclusion complex, which is required for high enantiomeric excess).

  • Catalytic Assembly: To the equilibrated complex, add sodium diphenylglycine (0.05 mmol) as the amine donor, PLP (0.01 mmol), and EDTA (0.01 mmol). (Causality: EDTA is critical as it chelates trace transition metals in the buffer that could catalyze non-selective, racemic background transamination).

  • Reaction Incubation: Incubate the reaction mixture at 50 °C for 36 to 72 hours.

  • Derivatization & Analysis: Quench the reaction and convert the resulting α-amino acids into their corresponding N-benzoyl derivatives. Analyze via chiral HPLC. (Causality: N-benzoylation increases the UV absorbance of the analyte and enhances its interaction with the chiral stationary phase, ensuring accurate quantification of the enantiomeric excess).

Protocol S1 1. Buffer Preparation 300 mM Tris Buffer (pH 8.0) S2 2. Host-Guest Complexation 4-F-PPA + β-CD (Stir 50°C, 12h) S1->S2 S3 3. Catalytic Assembly Add PLP, EDTA & Diphenylglycine S2->S3 S4 4. Enantioselective Reaction Incubate 36-72h at 50°C S3->S4 S5 5. Derivatization & HPLC N-benzoyl conversion for ee% analysis S4->S5

Step-by-step workflow for the biomimetic transamination of 4-fluorophenylpyruvic acid.

Protocol B: Synthesis of Anti-Tubercular Isoniazid-4-F-PPA Schiff Base[5]
  • Reagent Solubilization: Dissolve equimolar amounts of 4-F-PPA and isoniazid in absolute methanol.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. (Causality: Mild acid catalysis protonates the carbonyl oxygen of 4-F-PPA, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen of isoniazid).

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of starting materials via TLC (DCM:Methanol 19:1). (Causality: Continuous heat drives the dehydration step required to form the stable C=N imine bond).

  • Isolation: Cool the mixture to room temperature. Filter the resulting buff/yellow precipitate, wash with cold methanol, and recrystallize. Verify the structure via IR spectroscopy, ensuring the presence of the characteristic C=N stretch at ~1604 cm⁻¹.

Sources

Foundational

Keto-enol tautomerism in 3-(4-Fluorophenyl)-2-oxopropanoic acid

An In-depth Technical Guide to the Keto-Enol Tautomerism of 3-(4-Fluorophenyl)-2-oxopropanoic acid Abstract This technical guide offers a comprehensive examination of the keto-enol tautomerism in 3-(4-Fluorophenyl)-2-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of 3-(4-Fluorophenyl)-2-oxopropanoic acid

Abstract

This technical guide offers a comprehensive examination of the keto-enol tautomerism in 3-(4-Fluorophenyl)-2-oxopropanoic acid, an α-keto acid of significant interest in synthetic and medicinal chemistry. Keto-enol tautomerism is a fundamental equilibrium that dictates the reactivity, stability, and biological activity of carbonyl-containing compounds.[1] For researchers in drug development, understanding and controlling this equilibrium is paramount, as different tautomers can exhibit varied interactions with biological targets.[2] This document provides a detailed exploration of the structural and electronic factors governing the tautomeric balance of 3-(4-Fluorophenyl)-2-oxopropanoic acid, with a special focus on the influence of the 4-fluorophenyl substituent. We present field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy for the qualitative and quantitative analysis of the tautomers. Furthermore, we discuss the application of computational chemistry for predicting tautomeric ratios and elucidating the thermodynamic landscape of the isomerization. This guide is intended to serve as a practical and authoritative resource for scientists and researchers, enabling them to confidently navigate the complexities of tautomerism in their work.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[3] The transformation involves the migration of a proton and the shifting of a double bond.[4]

Caption: General equilibrium between keto and enol tautomers.

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[5] However, several structural and environmental factors can shift this equilibrium, sometimes dramatically, to favor the enol form.[3] These factors include:

  • Conjugation: Extended π-systems that include the C=C double bond of the enol can enhance its stability.[6]

  • Intramolecular Hydrogen Bonding: In molecules like β-dicarbonyls, the enol form can be stabilized by the formation of a stable six-membered ring via an internal hydrogen bond.[5]

  • Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it is overwhelmingly favored.[7]

  • Solvent Effects: The polarity of the solvent plays a critical role. Polar, protic solvents can stabilize the polar keto form through hydrogen bonding, while non-polar solvents often favor the less polar, intramolecularly hydrogen-bonded enol form.[8][9]

  • Substituent Effects: Electron-withdrawing groups attached to the α-carbon can increase the acidity of the α-proton, facilitating enolization.[4] Fluorine substitution, in particular, has been shown to significantly shift the equilibrium toward the enol tautomer in some systems.[10][11]

The Subject Molecule: 3-(4-Fluorophenyl)-2-oxopropanoic Acid

3-(4-Fluorophenyl)-2-oxopropanoic acid is an α-keto acid, a class of compounds with important roles in biochemical pathways. Its structure features a carboxylic acid group, a ketone, and an α-methylene group flanked by both the carbonyl and the 4-fluorophenyl ring.

The presence of the α-methylene group (-CH₂-) adjacent to the ketone (C=O) makes keto-enol tautomerism possible. The equilibrium for this specific molecule involves two potential enol forms, (Z)- and (E)-3-(4-fluorophenyl)-2-hydroxy-2-propenoic acid.

Caption: Tautomeric equilibrium for 3-(4-Fluorophenyl)-2-oxopropanoic acid.

The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to influence the equilibrium. It enhances the acidity of the methylene protons, potentially favoring the enol form more than in the non-fluorinated analogue, phenylpyruvic acid.[11] The conjugation of the enol's C=C bond with both the phenyl ring and the carboxylic acid carbonyl group provides significant stabilization.

Experimental Characterization of Tautomeric Equilibrium

Several spectroscopic techniques are available for the robust characterization and quantification of tautomeric mixtures, with NMR and UV-Vis spectroscopy being the most common and powerful tools.[2][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining tautomer ratios in solution. By comparing the integration of signals unique to each tautomer, a precise quantitative analysis can be performed.[13]

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Materials:

    • 3-(4-Fluorophenyl)-2-oxopropanoic acid (purity ≥97%)[14][15]

    • High-quality deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃, D₂O)

    • 5 mm NMR tubes

    • Volumetric flasks and precision balance

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(4-Fluorophenyl)-2-oxopropanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent directly in the NMR tube. Ensure complete dissolution.

    • Causality: The choice of solvent is the most critical variable. A range of solvents with varying polarities should be used to observe the shift in equilibrium.[9] For example, non-polar CDCl₃ is expected to favor the enol form, while polar, protic D₂O will likely stabilize the keto form.

  • Data Acquisition (300-500 MHz Spectrometer):

    • Allow the sample to equilibrate at a constant temperature (e.g., 298 K) in the spectrometer for at least 5 minutes before acquisition.

    • Acquire a standard ¹H NMR spectrum. Key parameters include:

      • Number of scans (NS): 16-64 (adjust for concentration)

      • Relaxation delay (D1): 5-10 seconds.

      • Causality: A sufficiently long relaxation delay is crucial for accurate quantification. It ensures that all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of nuclei.

  • Data Processing and Analysis:

    • Apply standard processing: Fourier transform, phase correction, and baseline correction.

    • Identify distinct signals for the keto and enol tautomers.

      • Keto form: Look for the characteristic singlet for the α-methylene (-CH₂-) protons.

      • Enol form: Look for the characteristic singlet for the vinylic (=CH-) proton.

    • Carefully integrate the area under these unique signals.

    • Calculate the percentage of each tautomer using the formula:

      • % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂) / 2))] * 100

      • Causality: The integral of the keto methylene signal must be divided by two because it represents two protons, while the enol vinylic signal represents one proton.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique that leverages the different electronic structures of the tautomers.[16] The conjugated system of the enol form typically absorbs light at a longer wavelength (a bathochromic or red shift) compared to the less conjugated keto form.[17][18]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).

  • Analysis: Compare the spectra. The keto form is expected to have a primary absorption band associated with the phenylacetyl moiety. The enol form, with its extended styrenyl-like conjugation, will exhibit a more intense, red-shifted absorption band.[18] While direct quantification can be challenging without knowing the molar absorptivity of each pure tautomer, the relative intensities of the bands across different solvents provide strong qualitative evidence for the shift in equilibrium.

Computational Analysis

Quantum mechanical (QM) calculations are invaluable for predicting the relative stabilities of tautomers and supporting experimental findings.[19] Methods like Density Functional Theory (DFT) can provide accurate estimates of the free energy difference (ΔG) between tautomers.[8][20]

Computational_Workflow start Define Tautomer Structures (Keto, E-Enol, Z-Enol) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM/SMD model) freq_calc->solvation energy_calc Single-Point Energy Calculation (Higher level of theory) solvation->energy_calc thermo Calculate Gibbs Free Energy (G) for each tautomer energy_calc->thermo delta_g Determine ΔG = G_enol - G_keto thermo->delta_g ratio Predict Equilibrium Ratio K_eq = exp(-ΔG/RT) delta_g->ratio

Caption: A typical workflow for computational prediction of tautomer ratios.

Workflow Explanation:

  • Structure Generation: Build the 3D structures of the keto and all possible enol isomers.

  • Geometry Optimization: Optimize the geometry of each tautomer to find its lowest energy conformation. A common functional is B3LYP with a basis set like 6-31G*.[12][19]

  • Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Model: To simulate solution-phase behavior, an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) is applied.[19] This is critical for obtaining realistic results.[8]

  • Energy Calculation: A higher-level calculation can be performed on the optimized geometries to refine the electronic energies.

  • Thermodynamic Analysis: The Gibbs free energies (G) are calculated for each tautomer. The relative free energy (ΔG) determines the position of the equilibrium. The tautomer ratio can then be predicted using the equation ΔG = -RTln(Keq).[2]

Data Interpretation & Expected Results

Based on established principles and data from analogous structures, we can predict the spectroscopic signatures and equilibrium behavior of 3-(4-Fluorophenyl)-2-oxopropanoic acid.

Expected NMR Data

The chemical shifts are highly diagnostic. The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the key carbons and protons in a solvent like CDCl₃.

TautomerGroupProton (δ, ppm)Carbon (δ, ppm)Rationale
Keto Methylene (C3-H₂)~4.1 (s, 2H)~45Aliphatic CH₂ adjacent to a carbonyl and phenyl ring.
Ketone (C2=O)-~195Typical chemical shift for an α-keto carbonyl carbon.[21]
Carboxyl (C1=O)~10-12 (br s, 1H)~165Carboxylic acid carbon.
Enol Vinylic (C3-H)~6.5 (s, 1H)~110Vinylic proton in a conjugated system.
Enol C=C-OH (C2)-~155-165sp² carbon attached to an oxygen.[22]
Carboxyl (C1=O)~10-12 (br s, 1H)~165Carboxylic acid carbon.

Note: Chemical shifts are estimations and will vary with solvent and temperature.

Expected Solvent Effects on Equilibrium

The tautomeric equilibrium is highly sensitive to the solvent environment. The intramolecular hydrogen bond in the enol form is a key stabilizing feature in non-polar media.

SolventPolarityH-Bonding AbilityExpected Predominant TautomerRationale
HexaneNon-polarNoneEnol Intramolecular H-bonding of the enol is highly favored.
CDCl₃Low polarityWeak H-bond acceptorEnol Favors the less polar, intramolecularly H-bonded enol.[9]
AcetonitrilePolar aproticH-bond acceptorMixture/Keto The polar solvent begins to stabilize the more polar keto form.
DMSOPolar aproticStrong H-bond acceptorKeto Strong H-bond acceptor disrupts the internal H-bond of the enol, stabilizing the keto form.
D₂O / MethanolPolar proticH-bond donor/acceptorKeto Solvent forms strong H-bonds with the keto carbonyls, significantly stabilizing the keto tautomer.[8]

Conclusion

The keto-enol tautomerism of 3-(4-Fluorophenyl)-2-oxopropanoic acid represents a dynamic and tunable equilibrium. The interplay between the electron-withdrawing 4-fluorophenyl group, the extended conjugation in the enol form, and environmental factors like solvent polarity dictates the predominant species in solution. For professionals in drug discovery and organic synthesis, a thorough understanding of this equilibrium is not merely academic but a practical necessity. The distinct chemical properties of the keto and enol tautomers can lead to different reaction pathways and biological activities. By employing the robust spectroscopic and computational methodologies detailed in this guide, researchers can accurately characterize, quantify, and ultimately leverage the tautomeric behavior of this and similar molecules to achieve their scientific objectives.

References

  • Patsnap Eureka. (2026, March 6). Enol vs Keto: Which Provides Better Chemical Stability? Retrieved from Patsnap.[1]

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from Quora.[5]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Retrieved from DIAL@UCLouvain.[17]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from Organic Chemistry Tutor.[3]

  • ECHEMI. (n.d.). Stability of keto-enol vs. conjugation. Retrieved from ECHEMI.[6]

  • ResearchGate. (n.d.). Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. Retrieved from ResearchGate.[4]

  • Jacquemin, D., et al. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, ACS Publications.[18]

  • Chen, I., et al. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC.[12]

  • Chen, I., et al. (2025, November 25). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation.[2]

  • LeYan. (n.d.). 3-(4-Fluorophenyl)-2-oxopropanoic acid | 7761-30-0. Retrieved from LeYan.[14]

  • RSC Publishing. (n.d.). Effect of fluorine substitution, pressure and temperature on the tautomeric equilibria of acetylacetonate β-diketones. Journal of the Chemical Society, Faraday Transactions.[10]

  • Levandowski, B. J., et al. (2019, April). Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. DSpace@MIT, Journal of Organic Chemistry.[11]

  • Chemsrc. (2025, September 16). 3-(4-Fluorophenyl)-2-oxopropanoic acid | CAS#:7761-30-0. Retrieved from Chemsrc.[15]

  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | 53484-49-4. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). Keto-enol tautomerism of the fluorinated diketones. Retrieved from ResearchGate.[23]

  • PubMed. (2010, February 15). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.[24]

  • Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved from Taylor & Francis Online.[16]

  • Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.[8]

  • RSC Publishing. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.[22]

  • ResearchGate. (2010, August 3). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form.[25]

  • Royal Society of Chemistry. (n.d.). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. PMC.[19]

  • Bachrach, S. (2015, October 12). Keto-enol tautomerization. Computational Organic Chemistry.[20]

  • PubMed. (2010, October 7). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form.[26]

  • PubMed. (n.d.). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide.[27]

  • Benchchem. (2025). An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. Retrieved from Benchchem.[9]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from Semantic Scholar.[28]

  • ChemScene. (n.d.). 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | 53484-49-4. Retrieved from ChemScene.[29]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid. Retrieved from Google Patents.[30]

  • ChemicalBook. (2026, January 13). 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4. Retrieved from ChemicalBook.[31]

  • World Scientific Publishing. (n.d.). AB INITIO COMPUTATIONAL INVESTIGATIONS ON THE GAS-PHASE HOMODIMERIZATION AND KETO-ENOL TAUTOMERISM OF THE MONOCHALCOGENOCARBOXYLIC ACIDS CH3C(=O)XH (X = S, Se, Te).[32]

  • RCS Research Chemistry Services. (n.d.). How about Tautomers? Retrieved from RCS Research Chemistry Services.[33]

  • Warner, B., et al. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling.[13]

  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.[34]

  • Pauli, G. F., et al. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[35]

  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.[36]

  • ResearchGate. (n.d.). 13 C NMR data for keto acids 8. Retrieved from ResearchGate.[21]

  • Oregon State University. (n.d.). Keto-Enol Tautomerization. Retrieved from Oregon State University.[37]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from Chemistry LibreTexts.[38]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from Master Organic Chemistry.[7]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from Chemistry Steps.[39]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[40]

  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | 53484-49-4. Retrieved from Sigma-Aldrich.[41]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[42]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.[43]

Sources

Exploratory

The Fluorine Factor: A Senior Application Scientist's Guide to Phenylpyruvic Acid Reactivity

An In-depth Technical Guide Abstract This guide provides a comprehensive technical analysis of the effects of fluorine substitution on the chemical reactivity of phenylpyruvic acid (PPA). As a molecule of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical analysis of the effects of fluorine substitution on the chemical reactivity of phenylpyruvic acid (PPA). As a molecule of significant interest in both metabolic studies and as a synthetic precursor, understanding the nuanced changes imparted by fluorination is critical for researchers, medicinal chemists, and drug development professionals. We will move beyond elementary principles to explore the causality behind how fluorine's unique electronic properties fundamentally alter the keto-enol tautomeric equilibrium of PPA, which in turn dictates its reactivity profile. This document details the mechanistic underpinnings, provides field-proven experimental protocols for synthesis and analysis, and contextualizes these findings within the broader landscape of drug discovery.

PART 1: The Pivotal Role of Tautomerism in Phenylpyruvic Acid Chemistry

Phenylpyruvic acid is not a static entity; it exists as a dynamic equilibrium between two tautomeric forms: a keto and an enol isomer.[1] This equilibrium is the central determinant of its reactivity. In aprotic organic solvents and even in its crystalline state, the enol form is significantly prevalent, often almost exclusively.[2] Conversely, in aqueous solutions, the equilibrium shifts to favor the keto form.[2][3][4]

The stability of the enol tautomer in non-polar environments is largely attributed to the formation of a stable, planar, six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl and the carboxylic acid group.[5] This conjugation extends to the phenyl ring, further stabilizing the system.[5] Any perturbation to the electronic character of the phenyl ring will inevitably influence the stability of this conjugated system and thus, the position of the tautomeric equilibrium.

Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto { Keto Form | C₆H₅CH₂C(=O)COOH} Enol { Enol Form (Z-isomer) | C₆H₅CH=C(OH)COOH} Keto_img Enol_img Keto_img->Enol_img Enolization Enol_img->Keto_img Ketonization caption Figure 1. The dynamic keto-enol equilibrium of phenylpyruvic acid.

Caption: Figure 1. The dynamic keto-enol equilibrium of phenylpyruvic acid.

PART 2: Fluorine Substitution as a Strategic Electronic Perturbation

The introduction of fluorine onto the phenyl ring is a cornerstone strategy in modern medicinal chemistry.[6][7] Its effects are profound, stemming from its high electronegativity and the strength of the carbon-fluorine bond. When applied to the PPA scaffold, fluorine acts as a powerful tool to modulate the keto-enol equilibrium.

Causality of the Tautomeric Shift:

Fluorine exerts a strong electron-withdrawing inductive effect (-I effect). When substituted on the phenyl ring, particularly at the ortho and para positions, it pulls electron density away from the aromatic system. This has two primary consequences for the enol tautomer:

  • Increased Acidity: The inductive withdrawal of electrons makes the enolic hydroxyl proton more acidic.

  • Enolate Stabilization: The resulting conjugate base (the enolate) is stabilized, as the negative charge is delocalized over a more electron-deficient system.

While there is some debate, with certain computational methods suggesting fluorination can weaken aromaticity, the practical outcome on systems like PPA is often a further stabilization of the highly conjugated enol form.[8][9] However, a strong electron-withdrawing group in the ortho position (e.g., a nitro group) has been shown to shift the equilibrium towards the keto form, an important consideration for substitution pattern design.[10]

Data Presentation: Predicted Tautomeric Shifts

The following table summarizes the anticipated qualitative shifts in the keto-enol equilibrium in a standard organic solvent like DMSO, based on the electronic principles discussed.

CompoundSubstitution PatternPrimary Electronic EffectPredicted Enol Form Population
Phenylpyruvic AcidUnsubstitutedBaseline~93%[11]
4-Fluorophenylpyruvic Acidpara-FluoroStrong Inductive Withdrawal> 93%
2-Fluorophenylpyruvic Acidortho-FluoroStrong Inductive WithdrawalPotentially complex; may favor keto[10]
3-Fluorophenylpyruvic Acidmeta-FluoroModerate Inductive Withdrawal> 93%
2,4-Difluorophenylpyruvic Acidortho, para-DifluoroVery Strong Inductive WithdrawalPotentially complex; may favor keto[10]

Table 1. Predicted effect of fluorine substitution on the tautomeric equilibrium of PPA in DMSO at room temperature.

PART 3: Impact on Chemical Reactivity and Mechanistic Pathways

The fluorine-induced shift in the tautomeric equilibrium has direct and predictable consequences for the molecule's reactivity.

  • Reactivity of the α-Carbon: With the equilibrium shifted towards the enol form, the reactivity profile is dominated by the enol's nucleophilic character. However, the electron-withdrawing nature of the fluorinated ring diminishes the electron density of the C=C double bond, making the α-carbon less nucleophilic than in the non-fluorinated analogue. This can decrease the rate of reactions such as aldol condensations or Michael additions.

  • Electrophilicity of the Carbonyl: In the residual keto tautomer, the carbonyl carbon is rendered more electrophilic by the electron-withdrawing effect of the fluorinated ring. It is therefore more susceptible to attack by strong nucleophiles.

  • Acidity and pKa Modulation: The introduction of fluorine significantly lowers the pKa of both the carboxylic acid and the enolic hydroxyl group.[7] This is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor binding interactions.[12]

  • Metabolic Stability: A key reason for incorporating fluorine in drug candidates is to block metabolic oxidation.[7][13] The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a metabolically labile position on the phenyl ring can dramatically increase a drug's half-life and bioavailability.[7]

PART 4: Applications in Drug Discovery and Development

The strategic fluorination of PPA and its derivatives is not merely an academic exercise; it is a powerful tool in the design of next-generation therapeutics. The ability to fine-tune properties like lipophilicity, metabolic stability, and acidity is invaluable.[12][14]

  • Enzyme Inhibition: Fluorinated PPA analogues can be designed as inhibitors for various enzymes. For instance, PPA derivatives are known to be potential inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[15] By modifying the electronic properties and binding interactions through fluorination, inhibitor potency and selectivity can be enhanced.

  • Precursors for Fluorinated Amino Acids: Reductive amination of fluorinated phenylpyruvic acids is a direct route to synthesizing fluorinated phenylalanines.[1][16][17] These unnatural amino acids are incorporated into peptides and proteins to increase their stability, modulate their conformation, and serve as probes for NMR studies.[17][18]

  • Improved Pharmacokinetics: Judicious fluorination can increase lipophilicity, which often improves a drug's ability to cross cellular membranes and the blood-brain barrier.[7][14] This enhanced biodistribution can lead to a more effective therapeutic agent.[13]

PART 5: Self-Validating Experimental Workflows

Trustworthy science relies on robust and reproducible protocols. The following workflows are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 4-Fluorophenylpyruvic Acid via Erlenmeyer-Plöchl Reaction

This protocol details a reliable method for synthesizing fluorinated PPA derivatives.[1][15]

Step-by-Step Methodology:

  • Azlactone Synthesis:

    • To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq).

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100 °C for 2 hours with magnetic stirring. The solution should turn a deep orange/red color.

    • Causality Check: The acetic anhydride serves as both the solvent and dehydrating agent, driving the condensation reaction to form the oxazolone (azlactone) intermediate.

  • Hydrolysis to Pyruvic Acid:

    • Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of 10% (w/v) aqueous sodium carbonate solution.

    • Heat the mixture to reflux for 4-6 hours. The reaction hydrolyzes the azlactone ring.

    • Validation Point: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the colored azlactone spot and the appearance of a new, more polar spot indicates reaction progression.

  • Workup and Isolation:

    • Cool the mixture in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. A precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or toluene/heptane) to yield pure 4-fluorophenylpyruvic acid as a crystalline solid.

    • Final Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the enol tautomer will be evident in the NMR spectrum.

Synthesis_Diagram Reactants 4-Fluorobenzaldehyde N-Acetylglycine NaOAc, Ac₂O Azlactone Azlactone Intermediate Reactants->Azlactone Condensation (100 °C) Hydrolysis Hydrolysis (Na₂CO₃, then HCl) Azlactone->Hydrolysis Ring Opening Product 4-Fluorophenylpyruvic Acid Hydrolysis->Product Acidification & Precipitation caption Figure 2. Experimental workflow for the synthesis of 4-fluorophenylpyruvic acid.

Caption: Figure 2. Experimental workflow for the synthesis of 4-fluorophenylpyruvic acid.

Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium

¹H NMR is the most direct method for quantifying the keto-enol ratio in solution.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the fluorinated PPA sample.

    • Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • Causality Note: DMSO is an excellent solvent for this analysis as it typically shows distinct, well-resolved signals for both keto and enol tautomers.[11]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate signal integration. A D1 of 30 seconds is a safe starting point.

  • Data Analysis:

    • Identify the characteristic signals:

      • Keto form: A singlet around 4.0 ppm corresponding to the -CH₂- protons.

      • Enol form: A singlet around 6.5 ppm corresponding to the vinylic =CH- proton.

    • Carefully integrate the area under both signals.

  • Quantification:

    • The percentage of the enol form is calculated as: % Enol = [Integral(Enol CH) / (Integral(Enol CH) + (Integral(Keto CH₂) / 2))] * 100

    • Self-Validation: The denominator for the keto form integral is divided by two because the signal represents two protons, while the enol signal represents one. This normalization is crucial for an accurate molar ratio.

Conclusion and Future Outlook

Fluorine substitution is a subtle yet powerful modification that fundamentally alters the core chemical nature of phenylpyruvic acid. By rationally controlling the keto-enol tautomeric equilibrium, scientists can fine-tune the molecule's reactivity, acidity, and metabolic stability. This guide has elucidated the electronic principles governing these changes and provided robust experimental frameworks for their synthesis and analysis. As the demand for more sophisticated and effective therapeutics grows, the strategic application of fluorine, guided by the principles outlined herein, will continue to be a vital and expanding field in drug discovery and chemical biology. The logical next steps in this field involve the kinetic analysis of reactions with fluorinated PPA to quantify the predicted reactivity changes and the exploration of these derivatives in enzymatic assays to validate their potential as targeted inhibitors.

References

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. (2018, May 3). Retrieved March 7, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved March 7, 2024, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (2024, February 27). Retrieved March 7, 2024, from [Link]

  • Hanai, K., Kuwae, A., & Kawai, S. (1989). Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. The Journal of Physical Chemistry, 93(16), 6013-6017. Retrieved March 7, 2024, from [Link]

  • Sciacovelli, O., Dell'Atti, A., DeGiglio, A., & Cassidei, L. (1976). Studies on phenylpyruvic acid. I. Keto-enol tautomerism. Zeitschrift für Naturforschung C, 31(1-2), 5-11. Retrieved March 7, 2024, from [Link]

  • Pal, D., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1262, 132918. Retrieved March 7, 2024, from [Link]

  • Heßelmann, A. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. The Journal of Physical Chemistry A, 116(41), 10257-10268. Retrieved March 7, 2024, from [Link]

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Retrieved March 7, 2024, from [Link]

  • Kennemur, J. L. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34823-34833. Retrieved March 7, 2024, from [Link]

  • Kennemur, J. L. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34823-34833. Retrieved March 7, 2024, from [Link]

  • A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability of Its Complex with Fe+3 Ions. ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability of Its Complex with Fe+3Ions*. ResearchGate. Retrieved March 7, 2024, from [Link]

  • El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 988-1035. Retrieved March 7, 2024, from [Link]

  • Carpy, A. J. M., et al. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 520(1-3), 191-198. Retrieved March 7, 2024, from [Link]

  • El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 988-1035. Retrieved March 7, 2024, from [Link]

  • DiMagno, S. G. (2006). The strength of weak interactions: aromatic fluorine in drug design. Current Topics in Medicinal Chemistry, 6(14), 1491-1502. Retrieved March 7, 2024, from [Link]

  • Cooper, A. J., Leung, L. K., & Asano, Y. (1989). Enzymatic cycling assay for phenylpyruvate. Analytical Biochemistry, 183(2), 210-214. Retrieved March 7, 2024, from [Link]

  • Phenylpyruvic acid – preparation and application. Georganics. (2024, February 29). Retrieved March 7, 2024, from [Link]

  • What is Phenylpyruvic Acid and Why Does the Cellular Zoomer Test for It?. Vibrant Wellness. Retrieved March 7, 2024, from [Link]

  • Pałka, K., & Kańska, M. (2012). Enzymatic reductive amination of p-hydroxy- and phenylpyruvic acids as a method of synthesis of L-tyrosine and L-phenylalanine labelled with deuterium and tritium. Nukleonika, 57(3), 415-419. Retrieved March 7, 2024, from [Link]

  • Phenylpyruvic acid. Wikipedia. Retrieved March 7, 2024, from [Link]

  • Fluorine- and ring-substituted aromatic perfluorocarbons. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309-8359. Retrieved March 7, 2024, from [Link]

  • Hageman, M. J., et al. (2001). Differential effects of isomeric incorporation of fluorophenylalanines into PvuII endonuclease. Proteins: Structure, Function, and Bioinformatics, 45(2), 117-124. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Synthesis of L-4-Fluorophenylalanine from 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Executive Summary & Mechanistic Rationale The site-specific incorporation of unnatural amino acids (UAAs) such as 4-fluorophenylalanine (4-F-Phe) into therapeutic proteins is a field-proven strategy to enhance protein re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The site-specific incorporation of unnatural amino acids (UAAs) such as 4-fluorophenylalanine (4-F-Phe) into therapeutic proteins is a field-proven strategy to enhance protein refolding, increase proteolytic stability, and modulate target binding affinity (1)[1]. While traditional chemical syntheses of 4-F-Phe often yield racemic mixtures that require laborious chiral resolution, biocatalytic approaches offer strict stereocontrol and high atom economy.

By utilizing 3-(4-fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpyruvic acid, FPPA) as a precursor, researchers can leverage highly enantioselective enzymatic pathways to produce optically pure L-4-F-Phe. This guide details two self-validating, scalable enzymatic protocols—Transamination and Reductive Amination —designed for high-yield UAA synthesis.

Biocatalytic Pathway Design

The conversion of the α-keto acid precursor (FPPA) to the corresponding chiral amino acid is achieved via two distinct enzymatic mechanisms:

  • Route A (Transamination): Utilizes Aspartate Aminotransferase (Asp-AT). This Pyridoxal 5'-phosphate (PLP)-dependent enzyme transfers an amino group from an L-aspartate donor directly to the FPPA precursor (2)[2].

  • Route B (Reductive Amination): Utilizes Phenylalanine Dehydrogenase (PheDH). This enzyme directly incorporates free ammonia into FPPA, utilizing NADH as a hydride donor to reduce the imine intermediate (3)[3].

Pathway FPPA 3-(4-Fluorophenyl)- 2-oxopropanoic acid AspAT Aspartate Aminotransferase (Asp-AT) + PLP FPPA->AspAT Route A PheDH Phenylalanine Dehydrogenase (PheDH) + NADH FPPA->PheDH Route B Product L-4-Fluorophenylalanine AspAT->Product OAA Oxaloacetate AspAT->OAA PheDH->Product LAsp L-Aspartate LAsp->AspAT NH3 Ammonia NH3->PheDH

Enzymatic pathways for L-4-fluorophenylalanine synthesis via transamination and reductive amination.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, these protocols incorporate built-in quality control (QC) gates and mechanistic explanations for every critical step.

Protocol A: Asp-AT Catalyzed Transamination

Mechanistic Causality: FPPA is a highly hydrophobic molecule, which severely limits its mass transfer to the enzyme's active site in aqueous buffers. The addition of a non-ionic surfactant (Tween 80) disrupts surface tension, significantly enhancing substrate bioavailability (4)[4]. Furthermore, a 1.6 molar excess of L-aspartate is utilized to thermodynamically drive the reversible transamination strictly toward product formation[4].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM PLP. Validation Check: PLP is the obligate cofactor acting as an electron sink; the buffer should exhibit a faint yellow tint indicating active PLP presence.

  • Substrate Solubilization: Dissolve FPPA to a final concentration of 7.08 g/L in the buffer. Add 0.6% (w/v) Tween 80 and sonicate for 5 minutes until a homogeneous suspension is achieved[4].

  • Amino Donor Addition: Add L-aspartic acid to achieve a 1.6:1 molar ratio relative to FPPA[4]. Adjust the pH back to 7.5 using 1 M NaOH, as the acidic donor will lower the pH.

  • Biocatalyst Addition: Introduce the recombinant Asp-AT biocatalyst at a 5.5 mass ratio of cell (or equivalent purified lysate) to FPPA[4].

  • Reaction Incubation: Incubate at 37 °C with orbital shaking (200 rpm) for 12 hours[4].

  • In-Process Control (IPC): Centrifuge a 100 µL aliquot and measure the supernatant absorbance at 320 nm. The depletion of the α-keto acid signal validates reaction progression.

Protocol B: PheDH/FDH Coupled Reductive Amination

Mechanistic Causality: Reductive amination requires stoichiometric amounts of NADH, which is cost-prohibitive at scale. Coupling PheDH with Formate Dehydrogenase (FDH) allows for the in situ regeneration of NADH from NAD+, using formate as a sacrificial electron donor.

Cofactor cluster_reaction Reductive Amination Cycle FPPA FPPA PheDH PheDH FPPA->PheDH FPhe L-4-F-Phe PheDH->FPhe NAD NAD+ PheDH->NAD FDH FDH NADH NADH FDH->NADH CO2 CO2 FDH->CO2 NADH->PheDH NAD->FDH Formate Formate Formate->FDH NH3 NH3 NH3->PheDH

PheDH/FDH coupled system for reductive amination with in situ NADH cofactor regeneration.

Step-by-Step Workflow:

  • Buffer & Donor Preparation: Prepare a 1 M ammonium formate buffer (pH 8.0). Causality: Ammonium formate serves a dual purpose: it provides the massive excess of ammonia required to drive the reductive amination and the formate required for FDH-mediated NADH regeneration.

  • Substrate Addition: Add FPPA to a final concentration of 10 g/L.

  • Cofactor Priming: Add NAD+ to a catalytic concentration of 1 mM.

  • Enzyme Coupling: Add purified PheDH (10 U/mL) and FDH (15 U/mL). Causality: A slight excess of FDH activity ensures that NADH regeneration is not the rate-limiting step, preventing the accumulation of dead-end NAD+ complexes.

  • Reaction Incubation: Incubate at 30 °C with gentle agitation for 24 hours.

  • In-Process Control (IPC): Monitor the reaction via pH shift. The consumption of formate and release of CO2 will cause a drift; maintain pH 8.0 using an automated titrator (1 M NH4OH).

Quantitative Data & Optimization Parameters

The following table summarizes the optimized empirical parameters for both synthetic routes to ensure maximum yield and enantiomeric excess (ee).

ParameterRoute A: Asp-AT TransaminationRoute B: PheDH Reductive Amination
Enzyme System Aspartate AminotransferasePhenylalanine Dehydrogenase + FDH
Cofactor Pyridoxal 5'-phosphate (PLP)NADH (Regenerated in situ)
Amino Donor L-Aspartate (1.6 molar eq.)Ammonium Formate (Excess)
Optimal pH 5.0 – 8.07.5 – 8.5
Optimal Temp 37 °C30 °C
Additives 0.6% (w/v) Tween 80None
Typical Yield > 85%> 90%
Enantiomeric Excess > 99% (L-isomer)> 99% (L-isomer)

Downstream Processing & Quality Validation

A protocol is only as robust as its final validation. To ensure the integrity and purity of the synthesized L-4-F-Phe, execute the following downstream steps:

  • Protein Precipitation: Terminate the reaction by adjusting the pH to 2.0 with 6 M HCl, which denatures and precipitates the biocatalysts. Centrifuge at 10,000 × g for 15 minutes to clarify the broth.

  • Product Isolation: Carefully adjust the supernatant to pH 5.5 (the isoelectric point of 4-F-Phe) using NaOH to induce crystallization. Filter the resulting precipitate and wash the crystals with ice-cold ethanol to remove residual Tween 80 or unreacted donor molecules.

  • Chiral Purity Analysis (Self-Validation): Dissolve a 1 mg/mL sample in the appropriate mobile phase and analyze via Chiral HPLC (e.g., using a Daicel Chiralpak ZWIX column). The L-enantiomer must elute with >99% enantiomeric excess (ee), confirming the strict stereospecificity of the chosen biocatalyst.

References

  • Advances in Enzymatic Synthesis of D-Amino Acids. National Institutes of Health (NIH).
  • Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry (RSC).
  • Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. American Chemical Society (ACS).
  • Recombinant aspartate aminotransferase-catalyzed synthesis of L-4-fluorophenylalanine. Keyanzhidian.

Sources

Application

Application Note: Robust HPLC Method Development for the Quantification of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chromatographic Challenges 3-(4-Fluorophenyl)-2-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chromatographic Challenges

3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly referred to as 4-fluorophenylpyruvic acid) is a critical α -keto acid intermediate utilized in biocatalytic transamination studies, pharmacokinetic profiling, and the synthesis of fluorinated active pharmaceutical ingredients (APIs)[1].

From a chromatographic perspective, analyzing this compound presents three distinct physicochemical challenges:

  • High Polarity & Low pKa: The carboxylic acid moiety has a pKa of approximately 2.5. Under neutral pH conditions, the molecule is fully ionized, leading to poor retention on standard reversed-phase (RP) columns and elution near the void volume.

  • Keto-Enol Tautomerism: In aqueous solutions, α -keto acids exist in an equilibrium between their keto and enol forms. If the exchange rate is similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks[2][3].

  • Matrix Interference: In biological matrices (e.g., serum, urine, or cell lysates), direct UV detection lacks the requisite specificity and sensitivity due to the high background absorbance of endogenous proteins and metabolites.

To establish a self-validating analytical system, the method development must be causally linked to these properties. This guide details two distinct, field-proven methodologies: a Direct RP-HPLC-UV method for high-concentration synthetic samples, and a Pre-column Derivatization HPLC-FLD method for trace biological analysis.

Method Development Rationale

Direct UV Detection vs. Fluorescence Derivatization

The selection of the analytical modality depends entirely on the sample matrix and required limits of quantification (LOQ).

  • Direct RP-HPLC-UV: For API purity and synthetic reaction monitoring, direct UV detection at 210 nm (aliphatic/carbonyl absorption) or 254 nm (aromatic ring) is highly efficient. The critical success factor here is ion suppression . By utilizing an acidic mobile phase modifier (e.g., 0.1% Formic Acid), the pH is driven below the analyte's pKa. This forces the molecule into its protonated, lipophilic state, ensuring sharp peak shapes and reproducible retention on C18 or Phenyl-Hexyl stationary phases[4][5].

  • HPLC-FLD via DMB Derivatization: For intracellular or pharmacokinetic assays, trace sensitivity is required. α -keto acids selectively react with 1,2-diamino-4,5-methylenedioxybenzene (DMB) in an acidic environment to form highly fluorescent quinoxalinol derivatives[2][6].

  • Mechanistic Insight (The Causality of Peak Splitting): Historically, injecting the highly acidic DMB-reaction mixture directly into the HPLC resulted in split peaks due to localized pH mismatch at the column head. Recent methodological advancements dictate that the reaction mixture must be diluted with a neutralizing agent (e.g., 65 mM NaOH) prior to injection to yield a single, sharp, quantifiable peak[2][3].

G A Sample Matrix 3-(4-Fluorophenyl)-2-oxopropanoic Acid B Synthetic API / Bulk (High Concentration) A->B C Biological Fluids (Trace Concentration) A->C D Direct RP-HPLC-UV (210-254 nm) B->D E Pre-column Derivatization (DMB Reagent) C->E F Acidic Mobile Phase (0.1% Formic Acid) Suppresses Ionization D->F G HPLC-FLD Ex: 350 nm, Em: 410 nm E->G

Decision matrix for selecting the appropriate HPLC modality based on sample matrix.

Experimental Protocols

Protocol A: Direct RP-HPLC-UV (For API & Synthetic Purity)

This protocol is designed as a self-validating system for routine purity checks.

Reagents & Materials:

  • Column: Waters Atlantis dC18 (100 mm × 3.0 mm, 3 µm) or equivalent low-silanol C18 column[4][5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-(4-Fluorophenyl)-2-oxopropanoic acid in an initial diluent of 80:20 Water:Acetonitrile (matching initial mobile phase conditions to prevent solvent-mismatch peak distortion). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min[5].

    • Column Temperature: 35°C (Stabilizes the keto-enol equilibrium rate, improving peak symmetry).

    • Gradient Program:

      • 0.0 - 0.5 min: 20% B

      • 0.5 - 3.0 min: Linear ramp to 90% B

      • 3.0 - 4.0 min: Hold at 90% B

      • 4.0 - 6.0 min: Re-equilibrate at 20% B

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a 10 µg/mL standard. The system is validated for use if the USP Tailing Factor is 1.5 and the theoretical plate count (N) is 5,000.

Protocol B: Pre-column Derivatization HPLC-FLD (For Biological Matrices)

This protocol leverages DMB derivatization for ultra-sensitive intracellular or pharmacokinetic quantification[2][6].

Reagent Preparation (Causality-Driven):

  • DMB Solution: Dissolve 1.6 mg of DMB·2HCl in 1.0 mL of an aqueous stabilizing solution containing 4.9 mg sodium sulfite, 70 µL 2-mercaptoethanol, and 58 µL concentrated HCl[2].

    • Why Sodium Sulfite & 2-Mercaptoethanol? DMB is highly susceptible to oxidative degradation. These antioxidants act as radical scavengers, ensuring reagent stability and reproducible derivatization yields.

G S1 Aliquot Sample (40 µL) S2 Add DMB Reagent (40 µL) S1->S2 S3 Incubate 85°C, 45 min S2->S3 S4 Ice Bath 5 min S3->S4 S5 Dilute w/ 65mM NaOH (Neutralization) S4->S5 S6 HPLC-FLD Injection S5->S6

Step-by-step pre-column derivatization workflow using DMB for trace analysis.

Step-by-Step Methodology:

  • Reaction: In a sealed microcentrifuge tube, combine 40 µL of the biological sample extract (containing the α -keto acid) with 40 µL of the prepared DMB solution[2].

  • Incubation: Heat the sealed tube at 85°C for exactly 45 minutes to drive the condensation reaction to completion[2][3].

  • Quenching: Transfer the tube to an ice bath for 5 minutes to arrest the reaction kinetics[2].

  • Neutralization (Critical Step): Dilute the reaction mixture fivefold with 65 mM NaOH aqueous solution. Failure to perform this step will result in split chromatographic peaks due to column-head pH shock[2][3].

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Methanol:Water:Acetonitrile (approx. 42:56:2 v/v/v)[7].

    • Flow Rate: 0.9 mL/min.

    • Detection: Fluorescence (Excitation: 350 nm, Emission: 410 nm).

    • Injection Volume: 25 µL[2].

Quantitative Data & Validation Parameters

To provide a benchmark for method validation, the following table summarizes the expected quantitative performance parameters synthesized from authoritative validations of α -keto acid analyses[2][5][6][7].

Validation ParameterProtocol A: Direct UV (API)Protocol B: DMB-FLD (Biological)
Linearity Range 0.5 – 100 µg/mL5.0 – 500 nM
Limit of Detection (LOD) ~ 0.1 µg/mL1.3 – 5.4 nM
Limit of Quantification (LOQ) ~ 0.3 µg/mL4.2 – 18.0 nM
Intra-day Precision (RSD%) < 2.0%0.6% – 6.3%
Inter-day Precision (RSD%) < 3.0%1.4% – 15.6%
Recovery (Accuracy) 98.0% – 102.0%86.0% – 118.0%

Conclusion

The successful quantification of 3-(4-Fluorophenyl)-2-oxopropanoic acid relies heavily on controlling its ionization state and keto-enol tautomerism. For high-concentration samples, a direct RP-HPLC-UV method utilizing strong acidic modifiers (0.1% Formic Acid) provides a rapid, robust, and self-validating assay. Conversely, when analyzing complex biological matrices where trace sensitivity is paramount, pre-column derivatization with DMB followed by HPLC-FLD is the gold standard. The critical inclusion of a post-derivatization NaOH neutralization step ensures peak integrity, demonstrating how mechanistic understanding directly dictates analytical success.

References

  • Analysis of intracellular α -keto acids by HPLC with fluorescence detection RSC Advances URL:[Link]

  • High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent Journal of Chromatography B: Biomedical Sciences and Applications (PubMed) URL:[Link]

  • HPLC Determination of α -keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine ResearchGate URL:[Link]

  • Separation of Phenylpyruvic acid on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine PMC (National Institutes of Health) URL:[Link]

  • Bio-inspired enantioselective full transamination using readily available cyclodextrin RSC Advances URL:[Link]

Sources

Method

Application Note: 3-(4-Fluorophenyl)-2-oxopropanoic Acid as a Substrate for Lactate Dehydrogenase (LDH)

Document Revision: March 2026 Target Audience: Enzymologists, Biocatalysis Researchers, and Drug Discovery Scientists Executive Summary While L-lactate dehydrogenase (LDH; EC 1.1.1.27) is classically known for catalyzing...

Author: BenchChem Technical Support Team. Date: March 2026

Document Revision: March 2026 Target Audience: Enzymologists, Biocatalysis Researchers, and Drug Discovery Scientists

Executive Summary

While L-lactate dehydrogenase (LDH; EC 1.1.1.27) is classically known for catalyzing the interconversion of pyruvate and lactate, its active site exhibits remarkable plasticity. This application note details the use of 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate) as a non-canonical substrate for LDH. The para-fluoro substitution provides a dual advantage: it serves as a highly sensitive probe for 19 F NMR kinetic studies and acts as a precursor for the biocatalytic synthesis of valuable homochiral organofluorines.

Mechanistic Rationale & Structural Dynamics

The utility of 3-(4-fluorophenyl)-2-oxopropanoic acid in LDH assays stems from the enzyme's ability to accommodate bulky, hydrophobic α -keto acids[1]. The reaction relies on the stoichiometric oxidation of the cofactor NADH to NAD + .

From a mechanistic standpoint, LDH utilizes the pro-R hydride of NADH to attack the re-face of the α -keto group of the substrate. This stereoselective reduction yields the (S)-enantiomer of the corresponding 2-hydroxy acid, specifically (S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid . The incorporation of the fluorine atom provides a bioisosteric handle that minimally perturbs the steric volume of the phenyl ring while introducing a 100% naturally abundant, NMR-active nucleus. The transition from an sp2 hybridized α -carbon (keto form) to an sp3 hybridized carbon (hydroxy form) drastically alters the electronic environment of the aromatic system, resulting in a distinct, trackable shift in the 19 F NMR spectrum .

Pathway Sub 3-(4-Fluorophenyl)- 2-oxopropanoic acid (Substrate) Prod (S)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid (Product) Sub->Prod Stereoselective Reduction Enz Lactate Dehydrogenase (Biocatalyst) Enz->Prod NAD NAD+ Enz->NAD Oxidation NADH NADH + H+ NADH->Enz pro-R Hydride Transfer

Enzymatic reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid by Lactate Dehydrogenase.

Experimental Design: Causality & Validation

To ensure rigorous and reproducible results, the experimental design must account for the physicochemical properties of both the enzyme and the non-canonical substrate.

  • Buffer Selection (Causality): A 50 mM Potassium Phosphate buffer at pH 7.5 is strictly utilized. LDH exhibits optimal forward-reaction stability near physiological pH . More importantly, the cofactor NADH is highly susceptible to acid-catalyzed degradation; maintaining pH 7.5 ensures the integrity of the hydride donor throughout the assay.

  • Detection Modalities:

    • UV-Vis Spectrophotometry (340 nm): Exploits the strong absorbance of NADH at 340 nm ( ϵ=6220M−1cm−1 ). As the substrate is reduced, NADH is oxidized to NAD + (which does not absorb at 340 nm), allowing real-time kinetic tracking .

    • 19 F NMR Spectroscopy: Provides a background-free environment to monitor the reaction. This is critical when screening complex biological matrices or crude lysates where UV-Vis background noise is prohibitive .

ProtocolWorkflow Prep Step 1: Reagent Preparation Buffer (pH 7.5), Substrate, NADH Equil Step 2: Thermal Equilibration Incubate at 37°C for 5 mins Prep->Equil Init Step 3: Reaction Initiation Add LDH Enzyme & Mix Rapidly Equil->Init Split Select Detection Modality Init->Split UV Protocol A: UV-Vis Kinetics Monitor Absorbance Decrease at 340 nm Split->UV NMR Protocol B: 19F NMR Monitor Fluorine Chemical Shift Split->NMR

Parallel workflows for UV-Vis kinetic assays and 19F NMR biocatalytic monitoring.

Step-by-Step Methodologies

Protocol A: Continuous UV-Vis Spectrophotometric Assay

This protocol is designed to determine the steady-state kinetics ( Vmax​ , Km​ ) of the substrate.

  • Reagent Preparation: Prepare a working solution of 50 mM Potassium Phosphate buffer (pH 7.5). Prepare a 10 mM stock of 3-(4-fluorophenyl)-2-oxopropanoic acid in DMSO, and a 10 mM stock of NADH in the phosphate buffer (prepare NADH fresh daily and keep on ice).

  • Assay Mixture Assembly: In a 1 mL quartz cuvette, combine 950 µL of buffer, 20 µL of NADH stock (final concentration 0.2 mM), and 10-50 µL of substrate stock (final concentration 0.1 - 0.5 mM).

  • Self-Validation Checkpoint 1 (Baseline): Place the cuvette in the spectrophotometer at 37°C. Monitor the absorbance at 340 nm for 2 minutes. System Validation: A stable baseline ( ΔA340​/min<0.001 ) proves that no spontaneous or auto-oxidation of NADH is occurring. The initial A340​ should be approximately 1.24.

  • Initiation: Add 10 µL of diluted LDH enzyme (approx. 1-5 Units) to the cuvette. Mix rapidly by inversion.

  • Data Acquisition: Record the decrease in absorbance at 340 nm for 3–5 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the curve using the molar extinction coefficient of NADH.

  • Self-Validation Checkpoint 2 (Blank): Run a parallel reaction omitting the substrate. Any decrease in absorbance indicates background enzyme activity (e.g., contaminating proteases or endogenous substrates in crude enzyme preps) .

Protocol B: Biocatalytic Synthesis & 19 F NMR Monitoring

This protocol is utilized for preparative scale-up and stereochemical confirmation.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) using D2​O to provide the NMR lock signal.

  • Reaction Assembly: In an NMR tube, add 500 µL of the D2​O buffer. Dissolve 3-(4-fluorophenyl)-2-oxopropanoic acid to a final concentration of 5 mM. Add NADH to a final concentration of 6 mM (slight excess).

  • Internal Standard: Add 1 µL of dilute trifluoroethanol (TFE) as an internal 19 F chemical shift reference and integration standard.

  • Self-Validation Checkpoint (Pre-Reaction Scan): Acquire a baseline 19 F NMR spectrum. System Validation: You must observe a single sharp singlet for the substrate's para-fluorine. Multiple peaks indicate substrate degradation or impurities prior to catalysis.

  • Initiation & Monitoring: Inject 5 µL of concentrated LDH into the NMR tube. Invert to mix, and insert into the spectrometer (pre-warmed to 37°C). Acquire spectra at 10-minute intervals. Monitor the disappearance of the substrate peak and the emergence of the upfield/downfield shifted product peak corresponding to the sp3 hybridized (S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid .

Quantitative Data Presentation

Because 3-(4-fluorophenyl)-2-oxopropanoic acid is bulkier than the native substrate, its turnover rate is lower, requiring higher enzyme loading or longer incubation times. The table below summarizes the expected comparative metrics.

ParameterPyruvate (Native Substrate)3-(4-Fluorophenyl)-2-oxopropanoic Acid
Reaction Type Reduction to L-LactateReduction to (S)-4-Fluorophenyllactate
Relative Vmax​ 100% (Reference Standard)~5% - 15% (Due to steric hindrance)
Optimal pH 7.4 - 7.67.4 - 7.6
Primary Detection UV-Vis (340 nm)UV-Vis (340 nm) & 19 F NMR
Primary Application Cellular Metabolic AssaysChiral Synthesis & Active Site Probing

References

  • L-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. Journal of the American Chemical Society (JACS).[1][Link]

  • Aldolase-catalyzed synthesis of chiral organofluorines. UC Berkeley eScholarship.[2][Link]

  • 3-(4-Fluorophenyl)-2-oxopropanoic acid | CAS#:7761-30-0. Chemsrc.[3][Link]

Sources

Application

Application Note: Advanced Crystallization and Polymorph Isolation of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Introduction and Mechanistic Background 3-(4-Fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpyruvic acid, or F-PPA) is a highly reactive alpha-keto acid utilized as a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

3-(4-Fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpyruvic acid, or F-PPA) is a highly reactive alpha-keto acid utilized as a critical intermediate in the synthesis of fluorinated pharmaceuticals, acetylcholinesterase inhibitors, and specialized amino acid derivatives.

Handling and purifying F-PPA presents two primary physicochemical challenges:

  • Chemical Instability & Tautomerism: Like many phenylpyruvic acids, F-PPA exists in a dynamic keto-enol equilibrium in solution. The compound is highly susceptible to thermal decarboxylation and oxidative degradation upon prolonged standing or exposure to heat [1].

  • Polymorphism: F-PPA crystallizes into at least two distinct polymorphic forms (Form I and Form II). These polymorphs exhibit identical chemical connectivity but differ significantly in the molecular geometries of their enol and carboxylic acid moieties, leading to distinct crystal field splitting patterns and thermal profiles [2].

This application note provides field-proven, self-validating protocols for the targeted crystallization of high-purity F-PPA polymorphs, ensuring structural integrity and batch-to-batch reproducibility.

Physicochemical and Polymorphic Properties

To successfully isolate specific polymorphs, one must exploit the thermodynamic and kinetic solubility differentials of F-PPA. The table below summarizes the critical quantitative data required for rational solvent selection and thermal analysis.

PropertyForm I PolymorphForm II PolymorphGeneral Compound Characteristics
Melting Point (DSC) 163.2 °C171.0 °CBroadens if thermally degraded
Thermodynamic Stability Metastable (Kinetic product)Stable (Thermodynamic product)Prone to degradation > 40 °C in solution
Solubility Profile High in polar protic solventsModerate in aprotic solvents~10 mg/mL in EtOH/DMSO; ~25 mg/mL in DMF [3]
Vibrational Spectra Distinct enol geometry (IR/Raman)Distinct carboxylic geometryExhibits crystal field splitting [2]

Crystallization Workflow

The following diagram illustrates the divergent crystallization pathways used to isolate Form I and Form II. Because the keto-enol tautomerization is solvent-dependent, the choice of crystallization medium directly dictates the supramolecular packing of the resulting solid.

G Crude Crude 3-(4-Fluorophenyl)- 2-oxopropanoic acid Dissolution Dissolution & Filtration (Inert Atmosphere, <30°C) Crude->Dissolution Split Solvent Selection Dissolution->Split SolventA Polar Protic Solvent (e.g., Ethanol/Water) Split->SolventA Pathway A SolventB Aprotic/Non-polar Solvent (e.g., Chloroform/Hexane) Split->SolventB Pathway B CrystA Rapid Cooling (Kinetic Control) SolventA->CrystA CrystB Slow Evaporation (Thermodynamic Control) SolventB->CrystB Form1 Polymorph Form I (m.p. 163.2 °C) CrystA->Form1 Form2 Polymorph Form II (m.p. 171.0 °C) CrystB->Form2

Workflow for the polymorphic crystallization of 3-(4-Fluorophenyl)-2-oxopropanoic acid.

Experimental Protocols

General Handling and Causality Principles
  • Temperature Control: Never exceed 30 °C during dissolution or solvent evaporation. Phenylpyruvic acids undergo rapid thermal decarboxylation to yield fluorophenylacetic acid derivatives [1].

  • Atmospheric Control: F-PPA is sensitive to oxidative degradation. All solvents must be sparged with Argon or Nitrogen prior to use, and crystallizations should be conducted under an inert blanket [3].

  • Self-Validation Check: Pure F-PPA solutions are colorless to very pale yellow. If the solution turns deep yellow or brown during handling, thermal or oxidative degradation has occurred. Discard the solution and restart.

Protocol A: Isolation of Form I (Kinetic Control)

Form I is the kinetically favored polymorph, best isolated through rapid supersaturation in a polar protic solvent system that stabilizes the enol tautomer through extensive hydrogen bonding.

  • Dissolution: Suspend 1.0 g of crude F-PPA in 100 mL of anhydrous ethanol (Argon-sparged) in a round-bottom flask.

  • Agitation: Stir gently at 20–25 °C until complete dissolution is achieved. Do not heat.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble degradation polymers and heterogenous nucleation sites.

  • Antisolvent Addition: Transfer the filtrate to a jacketed crystallizer chilled to 0 °C. Rapidly add 150 mL of ice-cold, degassed ultra-pure water under vigorous stirring (400 rpm).

  • Nucleation and Aging: A white precipitate will form immediately. Allow the suspension to age at 0 °C for exactly 45 minutes. Causality Note: Prolonged aging in the mother liquor may lead to solvent-mediated polymorphic transformation (Ostwald ripening) into Form II.

  • Isolation: Collect the crystals via vacuum filtration on a cold Büchner funnel. Wash with 20 mL of ice-cold 1:2 Ethanol/Water.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride in the dark for 24 hours.

Protocol B: Isolation of Form II (Thermodynamic Control)

Form II is the thermodynamically stable polymorph, isolated via slow evaporation in an aprotic solvent mixture, allowing the molecules sufficient time to arrange into the lower-energy crystal lattice [2].

  • Dissolution: Dissolve 1.0 g of crude F-PPA in 80 mL of chloroform (stabilized with amylene, Argon-sparged) at 25 °C.

  • Filtration: Filter the solution through a 0.22 µm PTFE membrane into a wide-mouth crystallization dish.

  • Layering: Carefully overlay the chloroform solution with 20 mL of n-hexane to create a biphasic interface.

  • Slow Evaporation: Place the crystallization dish in a dark, vibration-free vacuum desiccator. Pass a very gentle stream of dry nitrogen over the surface of the solution to facilitate slow evaporation at room temperature [1].

  • Harvesting: Over 48–72 hours, dense, well-defined crystals of Form II will precipitate as the chloroform evaporates and the solution becomes enriched in hexane.

  • Isolation: Decant the remaining mother liquor. Wash the crystals with 10 mL of cold n-hexane and dry under high vacuum at 25 °C for 12 hours.

Analytical Validation

To ensure the trustworthiness of the crystallization output, the isolated material must be subjected to orthogonal analytical validation:

  • Differential Scanning Calorimetry (DSC): Heat the sample at a rate of 5 °C/min under nitrogen. Form I will exhibit a sharp endothermic melting peak at 163.2 °C . Form II will exhibit a peak at 171.0 °C . Validation Rule: A broadened peak or a melting point depression indicates residual solvent or tautomeric degradation.

  • Vibrational Spectroscopy (IR/Raman): Analyze the fingerprint region. Because Form I and Form II differ in the molecular geometries of their enol and carboxylic acid moieties, they exhibit distinct crystal field splitting in their IR spectra [2]. Form II typically shows a more highly resolved carbonyl stretching band due to its tighter thermodynamic packing.

References

  • Organic Syntheses. (1943). Phenylpyruvic Acid. Organic Syntheses, Coll. Vol. 2, p.519. URL:[Link]

  • Kunimoto, K. K., Kimura, K., Takai, T., Senda, H., Shiro, M., Kuwae, A., & Hanai, K. (2000). Polymorphism of 4-Fluorophenylpyruvic Acid Studied by X-Ray Crystallography and Vibrational Spectroscopy. Spectroscopy Letters, 33(4), 509-522. URL:[Link]

Method

Application Note: Divergent Decarboxylation Strategies for 3-(4-Fluorophenyl)-2-oxopropanoic Acid

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR5mgCh1JoCogJeJqfNx4vivWfLJw9ybPizG8H1 Executive Summary In modern drug development and synthetic organic chemistry, 3-(4-Fluorophenyl)-2-oxopropanoi...

Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR5mgCh1JoCogJeJqfNx4vivWfLJw9ybPizG8H1

Executive Summary

In modern drug development and synthetic organic chemistry, 3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly known as 4-fluorophenylpyruvic acid) serves as a highly versatile, fluorinated building block. As an α -keto acid, its reactivity profile is dominated by its susceptibility to decarboxylation. However, the true utility of this substrate lies in the ability to strictly control the reaction pathway to yield two entirely different functional groups: an aldehyde or a carboxylic acid.

This application note details two field-proven, divergent methodologies:

  • Biomimetic Non-Oxidative Decarboxylation to yield 2-(4-Fluorophenyl)acetaldehyde.

  • Oxidative Decarboxylation to yield 2-(4-Fluorophenyl)acetic acid.

By understanding the mechanistic causality behind reagent selection, researchers can deploy these self-validating protocols to achieve high-purity fluorinated intermediates with predictable scalability.

Mechanistic Causality & Reagent Selection

The transformation of α -keto acids requires precise reagent selection to prevent unwanted over-oxidation or thermal degradation. The choice of reagents dictates the fate of the α -carbon.

Pathway A: Biomimetic Non-Oxidative Decarboxylation

To synthesize the aldehyde, the oxidation state of the substrate must be preserved while extruding CO 2​ . While harsh thermal decarboxylation (e.g., heating at >120 °C in morpholine) is possible, it often leads to the degradation of the sensitive aldehyde product.

The Causal Choice: We employ a biomimetic organocatalytic approach using a thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) and a mild base (Triethylamine). Why? This system mimics the active site of natural α -ketoacid decarboxylases (KDCs) which utilize thiamine pyrophosphate (TPP) [1], [3]. The base deprotonates the thiazolium salt to generate a nucleophilic N-heterocyclic carbene (NHC). The NHC attacks the α -keto carbonyl to form a stable "Breslow intermediate." This intermediate acts as an acyl anion equivalent, facilitating the smooth extrusion of CO 2​ at moderate temperatures (70 °C) and subsequently releasing the pristine 2-(4-Fluorophenyl)acetaldehyde without over-oxidation.

Pathway B: Oxidative Decarboxylation

To synthesize the homologous carboxylic acid, the C–C bond between the carbonyl and carboxyl groups must be cleaved concurrently with an oxidation event.

The Causal Choice: We utilize 30% Hydrogen Peroxide (H 2​ O 2​ ) in the presence of aqueous Sodium Hydroxide (NaOH) . Why? Under basic conditions, H 2​ O 2​ is deprotonated to form the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the electrophilic α -keto carbonyl, forming a tetrahedral peroxide adduct. The adduct undergoes a concerted rearrangement, driving the cleavage of the C–C bond to expel CO 2​ and yield 2-(4-Fluorophenyl)acetic acid[2]. This method is highly efficient, atom-economical, and proceeds rapidly at low temperatures.

Visualizing the Divergent Pathways

Decarboxylation Substrate 3-(4-Fluorophenyl)-2-oxopropanoic acid (Substrate) PathA Pathway A: Biomimetic Thiazolium Salt + Et3N Substrate->PathA Non-Oxidative PathB Pathway B: Oxidative 30% H2O2 + NaOH Substrate->PathB Oxidative ProdA 2-(4-Fluorophenyl)acetaldehyde + CO2 PathA->ProdA ProdB 2-(4-Fluorophenyl)acetic acid + CO2 + H2O PathB->ProdB

Divergent decarboxylation pathways of 3-(4-Fluorophenyl)-2-oxopropanoic acid yielding distinct products.

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for both pathways, allowing for rapid comparative analysis during process development.

ParameterPathway A: Non-Oxidative DecarboxylationPathway B: Oxidative Decarboxylation
Target Product 2-(4-Fluorophenyl)acetaldehyde2-(4-Fluorophenyl)acetic acid
Primary Reagents Thiazolium salt, Et 3​ N30% H 2​ O 2​ , NaOH (aq)
Solvent System Ethanol or DMFWater / THF
Reaction Temperature 70 °C0 °C warming to Room Temp
Reaction Time 12–16 hours2–4 hours
Typical Yield 75–85%85–95%
Key Byproducts CO 2​ CO 2​ , H 2​ O

Experimental Protocols & Self-Validating Systems

Protocol A: Biomimetic Synthesis of 2-(4-Fluorophenyl)acetaldehyde

This protocol utilizes organocatalysis to prevent the thermal degradation of the product.

Materials:

  • 3-(4-Fluorophenyl)-2-oxopropanoic acid (10.0 mmol, 1.82 g)

  • 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.0 mmol, 0.27 g, 10 mol%)

  • Triethylamine (12.0 mmol, 1.67 mL)

  • Anhydrous Ethanol (25 mL)

Step-by-Step Procedure:

  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the thiazolium salt and anhydrous ethanol under a nitrogen atmosphere.

  • Catalyst Activation: Add triethylamine dropwise at room temperature. Stir for 15 minutes to allow the generation of the active NHC catalyst.

  • Substrate Addition: Add 3-(4-Fluorophenyl)-2-oxopropanoic acid in one portion.

  • Thermal Extrusion: Heat the reaction mixture to 70 °C. Maintain stirring for 12–16 hours.

  • Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, quench in water, and extract with EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 4:1). The product aldehyde will elute significantly higher (less polar) than the highly polar α -keto acid. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH); a bright yellow/orange spot confirms the presence of the aldehyde.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and 1M HCl (30 mL) to remove the catalyst and base. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography to yield the pure aldehyde.

Protocol B: Oxidative Synthesis of 2-(4-Fluorophenyl)acetic acid

This protocol leverages controlled peroxide addition for rapid, clean conversion.

Materials:

  • 3-(4-Fluorophenyl)-2-oxopropanoic acid (10.0 mmol, 1.82 g)

  • 30% Aqueous Hydrogen Peroxide (15.0 mmol, ~1.5 mL)

  • 1M Sodium Hydroxide solution (25 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: In a 100 mL round-bottom flask, dissolve 3-(4-Fluorophenyl)-2-oxopropanoic acid in 25 mL of 1M NaOH. The solution will become homogeneous as the sodium salt forms.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: H 2​ O 2​ decomposition is highly exothermic; cooling prevents thermal runaway and non-selective oxidation.

  • Oxidant Addition: Add 30% H 2​ O 2​ dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint (Self-Indicating): The reaction is self-indicating via the visible evolution of CO 2​ gas bubbles. The cessation of effervescence strongly suggests the complete consumption of the α -keto acid.

  • Quenching & Acidification: Cool the mixture back to 0 °C. Carefully acidify the solution to pH 2 using 3M HCl. A white precipitate of 2-(4-Fluorophenyl)acetic acid will form.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 x 25 mL). Combine the organic layers, wash with a 10% sodium sulfite solution (to quench residual peroxides—Critical Safety Step), dry over MgSO 4​ , and concentrate in vacuo.

  • Final Validation: Confirm product via 1 H NMR. The disappearance of the α -keto influence and the appearance of a sharp singlet for the benzylic protons at ~3.6 ppm, alongside a broad -OH peak at ~12 ppm, confirms the formation of the carboxylic acid.

References

  • Ha, K., Ryu, S., & Trinh, C. T.
  • Lopalco, A., Dalwadi, G., et al. Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Semantic Scholar.
  • The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087.
Application

Application Note: Advanced One-Pot Synthesis Protocols Involving 4-Fluorophenylpyruvic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Biocatalytic and Biomimetic One-Pot Methodologies Executive Summary 4-Fluorophenylpyruvic acid (4-FPPA) is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Biocatalytic and Biomimetic One-Pot Methodologies

Executive Summary

4-Fluorophenylpyruvic acid (4-FPPA) is a highly valued α -keto acid intermediate in the synthesis of fluorinated pharmaceuticals and unnatural amino acids. The incorporation of fluorine into the aromatic ring of phenylalanine derivatives dramatically alters the lipophilicity, metabolic stability, and target-binding affinity of downstream peptide therapeutics.

Traditional multi-step syntheses of chiral 4-fluorophenylalanine from 4-FPPA often suffer from poor atom economy, reliance on heavy metal catalysts, and complex protection/deprotection schemes. To address these bottlenecks, this application note details two state-of-the-art one-pot synthesis protocols : a highly efficient Biocatalytic Reductive Amination and a purely chemical Biomimetic Host-Guest Transamination .

Paradigm 1: Biocatalytic One-Pot Reductive Amination

Mechanistic Causality & Experimental Design

The conversion of 4-FPPA to enantiopure L-4-fluorophenylalanine can be achieved via reductive amination using Phenylalanine Dehydrogenase (PheDH). However, this enzymatic reaction consumes stoichiometric amounts of the expensive cofactor NADH.

To create a self-sustaining and economically viable system, we couple PheDH with Formate Dehydrogenase (FDH) in a single pot [1]. Ammonium formate is introduced to serve a dual purpose:

  • It provides the ammonium ions ( NH4+​ ) required for the initial imine formation with 4-FPPA.

  • It provides the formate ions ( HCOO− ) which FDH oxidizes to carbon dioxide ( CO2​ ), simultaneously reducing NAD+ back to NADH .

The continuous evolution of CO2​ gas entropically drives the equilibrium entirely toward the L-amino acid product, ensuring >95% conversion while maintaining cofactor concentrations at catalytic levels.

Self-Validating Protocol

Note: This protocol incorporates in-process spectrophotometric validation to ensure active cofactor turnover.

Reagents Required:

  • 4-Fluorophenylpyruvic acid sodium salt (100 mM)

  • Ammonium formate (500 mM)

  • NAD+ free acid (1 mM)

  • L-Phenylalanine Dehydrogenase (e.g., from Sporosarcina sp., 5 U/mL)

  • Formate Dehydrogenase (e.g., from Candida boidinii, 5 U/mL)

  • Tris-HCl buffer (100 mM, pH 8.5)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl buffer and adjust the pH to 8.5 using 1M NaOH. Causality: PheDH exhibits optimal reductive amination activity and stability between pH 8.0 and 9.0.

  • Substrate Loading: Dissolve 4-FPPA (100 mM) and ammonium formate (500 mM) in the buffer. The 5-fold excess of ammonium formate ensures pseudo-first-order kinetics for the amine donor.

  • Cofactor Priming: Add NAD+ to a final concentration of 1 mM.

  • Enzyme Addition & Initiation: Add FDH (5 U/mL) followed by PheDH (5 U/mL). Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm).

  • In-Process Validation: At t = 10 min, extract a 10 µL aliquot, dilute 100-fold, and measure absorbance at 340 nm. A stable absorbance indicates successful steady-state NADH regeneration. If A340​ drops to zero, the FDH coupling has failed, and the pH must be re-verified.

  • Reaction Termination: After 24 hours, terminate the reaction by heating the mixture to 70 °C for 10 minutes to denature the enzymes. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Isolation: Purify the supernatant using a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water and elute the L-4-fluorophenylalanine using 1M aqueous ammonia. Lyophilize the eluate.

Quantitative Data Summary
ParameterCondition / ResultMechanistic Significance
Optimal pH 8.5 – 9.0Balances imine formation and enzyme stability.
Temperature 30 °CPrevents thermal denaturation of FDH.
Conversion Yield > 95%Driven by irreversible CO2​ evolution.
Enantiomeric Excess (ee) > 99% (L-isomer)Strict stereospecificity of the PheDH active site.
Workflow Visualization

BiocatalyticCascade FPPA 4-Fluorophenylpyruvic Acid (Substrate) PheDH Phenylalanine Dehydrogenase (PheDH) FPPA->PheDH Ammonium Ammonium Formate (NH4+ & HCOO-) Ammonium->PheDH NH4+ FDH Formate Dehydrogenase (FDH) Ammonium->FDH Formate Product L-4-Fluorophenylalanine (Product) PheDH->Product Reductive Amination NAD NAD+ PheDH->NAD Oxidation NADH NADH FDH->NADH Regeneration CO2 CO2 (Byproduct) FDH->CO2 Gas Evolution NADH->PheDH Hydride Transfer NAD->FDH

Fig 1: Biocatalytic one-pot cascade for L-4-fluorophenylalanine synthesis with NADH regeneration.

Paradigm 2: Biomimetic One-Pot Transamination

Mechanistic Causality & Experimental Design

While enzymatic methods are highly selective, they are limited to natural stereocenters (primarily L-amino acids) and require strict physiological conditions. To bypass this, researchers have developed a bio-inspired, metal-free transamination system that mimics Vitamin B6-dependent enzymes in a pure aqueous phase [2].

In this protocol, β -cyclodextrin ( β -CD) acts as a macromolecular chiral host. The hydrophobic 4-fluorophenyl ring of 4-FPPA self-assembles into the β -CD cavity. When Pyridoxal 5'-phosphate (PLP) catalyzes the formation of a ketimine intermediate with the sacrificial amine donor (2,2-diphenylglycine), the steric constraints of the chiral β -CD cavity force a stereoselective protonation at the α -carbon. This yields enantiomerically enriched (S)-4-fluorophenylalanine without the use of biological enzymes.

Self-Validating Protocol

Note: This protocol relies on chiral HPLC to validate the self-assembly-induced enantioselectivity.

Reagents Required:

  • 4-Fluorophenylpyruvic acid (0.05 mmol)

  • 2,2-Diphenylglycine (0.05 mmol)

  • β -Cyclodextrin (0.06 mmol)

  • Pyridoxal 5'-phosphate (PLP) (0.01 mmol)

  • EDTA (0.01 mmol)

  • Tris buffer (300 mM, pH 8.0)

Step-by-Step Methodology:

  • Host-Guest Self-Assembly: Add 4-FPPA (0.05 mmol) and β -CD (0.06 mmol) to 4.0 mL of 300 mM Tris buffer (pH 8.0). Stir the mixture at 50 °C for 2 hours. Causality: Pre-incubation is critical to ensure the complete thermodynamic formation of the non-covalent inclusion complex before the reaction begins.

  • Catalyst & Donor Introduction: Add 2,2-diphenylglycine (0.05 mmol), PLP (0.01 mmol), and EDTA (0.01 mmol) to the reaction vial. Causality: EDTA is added to chelate any trace heavy metals in the water that might cause background, non-selective racemic transamination.

  • Thermal Incubation: Seal the reaction vial and stir at 50 °C for 36 hours.

  • Reaction Validation (TLC): Spot the reaction mixture on a silica TLC plate (eluent: EtOH/EtOAc/25% NH3​ = 100:58:16). The disappearance of the 2,2-diphenylglycine spot and the appearance of benzophenone indicates successful transamination.

  • Product Isolation: Transfer the mixture to a round-bottom flask, add methanol until all solids dissolve, and add 0.50 g of silica gel. Evaporate the solvent under reduced pressure.

  • Chromatography: Load the silica powder onto a column and elute with EtOH/EtOAc/25% NH3​ (100:58:16) to isolate the 4-fluorophenylalanine.

  • Enantiomeric Quantification: Derivatize the product using Marfey’s reagent or analyze directly via chiral HPLC to determine the enantiomeric excess (ee).

Quantitative Data Summary
ParameterCondition / ResultMechanistic Significance
Amine Donor 2,2-DiphenylglycineDrives equilibrium forward via stable benzophenone byproduct.
Host/Guest Ratio 1.2 : 1 ( β -CD : 4-FPPA)Ensures full encapsulation of the keto acid substrate.
Yield ~ 78%High efficiency for a purely aqueous, non-enzymatic system.
Enantiomeric Excess ~ 52% (S-isomer)Proof-of-concept for cavity-induced chiral protonation.
Workflow Visualization

BiomimeticTransamination Substrate 4-Fluorophenylpyruvic Acid (Keto Acid) Complex Non-Covalent Inclusion Complex (Self-Assembly in Water) Substrate->Complex Donor 2,2-Diphenylglycine (Amine Donor) Reaction Transamination Reaction (pH 8.0, 50 °C, 36 h) Donor->Reaction Amine Transfer Host β-Cyclodextrin (β-CD) (Chiral Host) Host->Complex Encapsulation Catalyst Pyridoxal 5'-Phosphate (PLP Catalyst) Catalyst->Reaction Schiff Base Formation Complex->Reaction Product (S)-4-Fluorophenylalanine (Chiral Product) Reaction->Product Stereoselective Protonation Byproduct Benzophenone (Byproduct) Reaction->Byproduct

Fig 2: Biomimetic one-pot transamination workflow using a PLP/β-cyclodextrin inclusion complex.

References

  • Method for producing L-amino acid Source: Google Patents (Patent No. JPH0716428B2) Description: Foundational patent detailing the coupled use of Phenylalanine Dehydrogenase and Formate Dehydrogenase for the highly enantioselective reductive amination of phenylpyruvic acid derivatives. URL:[1]

  • Bio-inspired enantioselective full transamination using readily available cyclodextrin Source: RSC Advances, 2017, 7, 4203-4208 (Royal Society of Chemistry) Description: Groundbreaking research demonstrating the use of β -cyclodextrin and PLP to achieve metal-free, enantioselective transamination of 4-fluorophenylpyruvic acid in a pure aqueous phase. URL:[Link][2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluorophenylpyruvic Acid (4-FPPA) Solution Stability

Welcome to the technical support resource for 4-fluorophenylpyruvic acid (4-FPPA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-fluorophenylpyruvic acid (4-FPPA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of 4-FPPA in solution. Our goal is to ensure the integrity and reproducibility of your experiments.

I. Understanding the Challenge: The Instability of 4-FPPA in Solution

4-Fluorophenylpyruvic acid, like other α-keto acids, is susceptible to degradation in solution, primarily through oxidative pathways. The presence of a keto group adjacent to a carboxylic acid makes the molecule vulnerable to various reactions that can compromise its purity and activity.[1][2] Key factors contributing to this degradation include pH, exposure to oxygen and light, and the presence of catalytic metal ions. Understanding these factors is the first step toward effective stabilization.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-FPPA solutions.

Q1: My 4-FPPA solution is turning yellow. What is causing this discoloration?

A1: A yellowing of your 4-FPPA solution is a common indicator of degradation. This is often due to oxidative polymerization or the formation of chromophoric byproducts. This process can be accelerated by several factors including:

  • Exposure to Air (Oxygen): The aldehyde group in 4-FPPA is prone to oxidation, which can be a primary degradation pathway.[3]

  • Incorrect pH: Both highly acidic and alkaline conditions can catalyze degradation reactions.[4][5]

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidative degradation.[6][7][8]

  • Light Exposure: UV and even visible light can provide the energy to initiate photo-oxidative degradation.

Q2: What is the optimal pH for storing 4-FPPA solutions?

A2: While the optimal pH for long-term storage has not been definitively established for 4-FPPA specifically, for α-keto acids in general, a slightly acidic to neutral pH range (pH 4-6) is often recommended to minimize degradation. It is crucial to avoid alkaline conditions (pH > 7), as this can significantly accelerate hydrolysis and other degradation pathways.[9]

Q3: How long can I store a 4-FPPA solution?

A3: It is strongly recommended to prepare aqueous solutions of α-keto acids fresh for each experiment and not to store them for more than 24 hours, even at 2-8°C.[10] For longer-term storage, dissolving 4-FPPA in an organic solvent and storing it at -20°C or -80°C is preferable.[10]

Q4: Can I use antioxidants to stabilize my 4-FPPA solution?

A4: Yes, the addition of antioxidants can be an effective strategy. Common antioxidants used in laboratory settings include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge free radicals.

  • Tocopherols (Vitamin E): A lipid-soluble antioxidant that can be effective if using an organic solvent system.

  • Glutathione: An important cellular antioxidant that can protect against oxidative stress.[11]

The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream assays.

Q5: Are there any specific solvents I should use or avoid?

A5: For long-term storage, anhydrous organic solvents are preferred over aqueous solutions.[10] Solvents such as ethanol, methanol, or acetone can be suitable.[12] It is critical to use high-purity, peroxide-free solvents. Avoid solvents that may contain reactive impurities or have a high water content.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered with 4-FPPA solution stability.

Symptom Potential Cause(s) Troubleshooting Action(s)
Rapid Discoloration (Yellowing/Browning) 1. Oxidation: Exposure to atmospheric oxygen. 2. Photo-degradation: Exposure to light. 3. Incorrect pH: Solution is too alkaline or too acidic.1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., argon or nitrogen). 2. Light Protection: Use amber vials or wrap containers in aluminum foil. 3. pH Adjustment: Buffer the solution to a pH between 4 and 6.
Loss of Compound Activity/Purity (Confirmed by HPLC/LC-MS) 1. Oxidative Degradation: Formation of inactive byproducts.[3] 2. Metal Ion Catalysis: Presence of trace metal contaminants.[6] 3. Extended Storage: Solution stored for too long, even under recommended conditions.[10]1. Add Antioxidants: Incorporate an appropriate antioxidant (e.g., ascorbic acid). 2. Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to sequester metal ions.[7][8] 3. Prepare Fresh Solutions: Always prepare solutions immediately before use.
Precipitate Formation in Solution 1. Polymerization: Degradation products forming insoluble polymers. 2. Solubility Issues: Compound concentration exceeds its solubility in the chosen solvent at the storage temperature.1. Confirm Degradation: Analyze the precipitate to determine if it is a degradation product. 2. Re-evaluate Solvent and Concentration: Ensure the concentration is within the solubility limits for the chosen solvent and storage temperature.

IV. Experimental Protocols for Stabilization

Here are detailed protocols for preparing stabilized 4-FPPA solutions and monitoring their stability.

Protocol 1: Preparation of a Stabilized Aqueous 4-FPPA Stock Solution

This protocol is designed for short-term storage and immediate use.

Materials:

  • 4-Fluorophenylpyruvic acid (solid)

  • High-purity, deionized water (Milli-Q or equivalent), de-gassed

  • 0.5 M Phosphate buffer (pH 6.0), de-gassed

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ascorbic acid

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • De-gas Solvents: Sparge the deionized water and phosphate buffer with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Buffer with Chelator: To the de-gassed phosphate buffer, add EDTA to a final concentration of 0.1 mM.

  • Weigh 4-FPPA: In a clean, amber vial, accurately weigh the required amount of solid 4-FPPA.

  • Dissolution under Inert Atmosphere: Transfer the vial into a glove box or use a gentle stream of inert gas to blanket the vial opening. Add the de-gassed water to dissolve the 4-FPPA, followed by the phosphate buffer containing EDTA to reach the final desired concentration and pH.

  • Add Antioxidant: Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Storage: Tightly cap the vial, wrap the cap with parafilm, and store at 2-8°C in the dark for no more than 24 hours.

Protocol 2: Monitoring 4-FPPA Stability using HPLC-UV

This protocol allows for the quantitative assessment of 4-FPPA degradation over time.

Materials:

  • 4-FPPA solution (prepared as in Protocol 1 or under other test conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC vials

Procedure:

  • Initial Sample (T=0): Immediately after preparing the 4-FPPA solution, take an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), take another aliquot from the stored solution, dilute it, and inject it into the HPLC.

  • HPLC Analysis:

    • Set the UV detector to the λmax of 4-FPPA.

    • Run a gradient elution (e.g., starting with 95% A and ramping to 95% B over 10-15 minutes).

    • Integrate the peak area of the 4-FPPA peak.

  • Data Analysis:

    • Plot the peak area of 4-FPPA against time.

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

V. Visualization of Degradation and Prevention Pathways

Diagram 1: Key Factors in 4-FPPA Degradation

This diagram illustrates the primary factors that contribute to the oxidative degradation of 4-FPPA in solution.

cluster_degradation 4-FPPA Degradation cluster_factors Contributing Factors 4-FPPA_in_Solution 4-FPPA in Solution Degradation_Products Degradation Products (e.g., 4-Fluorobenzoic Acid) 4-FPPA_in_Solution->Degradation_Products Oxidation Oxygen Oxygen (Air) Oxygen->4-FPPA_in_Solution Light Light (UV/Visible) Light->4-FPPA_in_Solution Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->4-FPPA_in_Solution pH High/Low pH pH->4-FPPA_in_Solution Start Start: Prepare 4-FPPA Solution Degas De-gas Solvents (Water, Buffers) Start->Degas Inert_Atmosphere Work Under Inert Gas (N2 or Ar) Degas->Inert_Atmosphere pH_Control Adjust to Optimal pH (pH 4-6) Inert_Atmosphere->pH_Control Add_Stabilizers Add Stabilizers pH_Control->Add_Stabilizers Chelator Add Chelating Agent (e.g., EDTA) Add_Stabilizers->Chelator Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Add_Stabilizers->Antioxidant Storage Store Properly: - Amber Vials - 2-8°C (Short-term) - -20°C/-80°C (Long-term, Organic Solvent) Chelator->Storage Antioxidant->Storage Use_Promptly Use Solution Promptly (<24h for Aqueous) Storage->Use_Promptly End End: Stable Solution Use_Promptly->End

Caption: Workflow for preparing stable 4-FPPA solutions.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for Long-Chain Alpha-Keto Acids. Retrieved from BenchChem Technical Support.

  • Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1427-1442.

  • Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate.

  • Chem-Impex. (n.d.). Phenylpyruvic acid sodium salt. Retrieved from Chem-Impex International.

  • Eaton, J. W. (2013). Chelation Therapy: Overlooked in the Treatment and Prevention of Diabetes Complications? Journal of Diabetes Mellitus, 3(2), 53-57.

  • Tanabe Seiyaku Co., Ltd. (1990). EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production. Google Patents.

  • McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS.

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV.

  • Li, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 2453.

  • Sitta, A., et al. (2016). Effect of Blood Phenylalanine Levels on Oxidative Stress in Classical Phenylketonuric Patients. Journal of Inborn Errors of Metabolism and Screening, 4, 1-6.

  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Retrieved from BenchChem Technical Support.

  • Morasch, M., et al. (2023). Metal Ions Turn on a Stereoselective Nonenzymatic Reduction of Keto Acids by the Coenzyme NADH. ChemRxiv.

  • Esin, K., & Afaf, O. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 434.

  • Morasch, M., et al. (2023). Metal Ions Turn on a Stereoselective Nonenzymatic Reduction of Keto Acids by the Coenzyme NADH. ResearchGate.

  • BenchChem. (n.d.). Stability issues of "3-(3-Chloro-4-fluorophenyl)propanal" under acidic conditions. Retrieved from BenchChem Technical Support.

  • Sitta, A., et al. (2013). Antioxidant treatment strategies for hyperphenylalaninemia. ResearchGate.

  • Yoder. (n.d.). Effect of pH on Pesticide Stability and Efficacy. Yoder.

  • Sabik, H., & Lafrance, P. (2005). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate.

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.

  • Lee, Y. J., & Rochelle, G. T. (1988). Oxidative Degradation Of Organic Acids Conjugated With Sulfite Oxidation In Flue Gas Desulfurization Project Summary. EPA.

  • Frankowski, R., et al. (2007). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Semantic Scholar.

  • Johnson, D. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE.

  • Dudek, B. (2008). Effect of water pH on the stability of pesticides. MSU Extension.

  • MedChemExpress. (n.d.). Phenylpyruvic acid. Retrieved from MedChemExpress.

  • Mukherjee, S., et al. (2016). Analytical method, validation and degradation kinetics of Fluroxypyr-Meptyl in onion using gas chromatography-tandem mass spectrometry. ResearchGate.

  • Ocampo-Pérez, R., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 24(22), 4031.

  • Rodrigues, A. M., et al. (2023). Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. Nanomaterials, 13(9), 1489.

  • Sitta, A., et al. (2010). Experimental evidence that phenylalanine provokes oxidative stress in hippocampus and cerebral cortex of developing rats. PubMed, 25(2), 159-64.

  • Lee, Y. J., & Rochelle, G. T. (1987). Oxidative degradation of organic acid conjugated with sulfite oxidation in flue gas desulfurization: products, kinetics and mechanism. OSTI.gov.

  • Zeng, C., et al. (2021). Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies. Environmental Science & Technology, 55(14), 9970-9980.

Sources

Optimization

Troubleshooting solubility issues of 3-(4-Fluorophenyl)-2-oxopropanoic acid in buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual challenges of 3-(4-Fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual challenges of 3-(4-Fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpyruvic acid): its inherent hydrophobicity and its high chemical instability in aqueous environments.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic realities of alpha-keto acids in solution, providing you with self-validating protocols to ensure your assays are robust, reproducible, and mechanistically sound.

Mechanistic Deep-Dive: Why Does This Compound Fail in Buffer?

To troubleshoot solubility, we must first understand the molecular behavior of 3-(4-Fluorophenyl)-2-oxopropanoic acid. The molecule features a hydrophobic 4-fluorophenyl ring attached to a highly reactive alpha-keto acid moiety.

The Solubility vs. Stability Paradox:

  • Low pH (< 4.0): The carboxylic acid (pKa ~2.5) is protonated. The molecule is highly hydrophobic and practically insoluble in water[1][2].

  • Neutral to High pH (> 7.0): The carboxylic acid deprotonates, forming a highly soluble salt[3]. However, in this state, the alpha-keto group becomes extremely susceptible to nucleophilic attack, aldol-like condensation, and oxidative decarboxylation[4].

  • Buffer Reactivity: The keto group is an electrophile. If you dissolve this compound in buffers containing primary amines (e.g., Tris or Glycine), it will rapidly undergo a condensation reaction to form a Schiff base, neutralizing your active compound[5][6].

  • Hydration Equilibrium: In aqueous solutions, alpha-keto acids exist in a rapid equilibrium between the active keto form and an inactive hydrated form (gem-diol)[7].

Pathway Keto Active Keto Form (Target Substrate) Enol Enol Form (Hydrophobic/Precipitates) Keto->Enol pH > 7 GemDiol Gem-Diol Form (Hydrated/Inactive) Keto->GemDiol H2O Schiff Schiff Base (Degradation via Amines) Keto->Schiff Tris / Primary Amines Decarb Decarboxylation (Degradation via Heat/Metals) Keto->Decarb Heat / Oxidants / Cu2+, Fe3+

Fig 1: Equilibrium states and degradation pathways of alpha-keto acids in aqueous buffers.

Troubleshooting Workflows & FAQs

Issue 1: The powder floats on top of the buffer and refuses to dissolve.

Cause: The 4-fluorophenyl group creates a high surface tension barrier, and at slightly acidic to neutral pH, the dissolution kinetics of the crystalline powder are extremely slow. Solution: Do not attempt to force dissolution by heating, as temperatures above 25°C will accelerate oxidative decarboxylation[4]. Instead, use the "Solvent-Bridge" technique.

  • Pre-dissolve the compound in a minimal volume (1-5% of final volume) of a water-miscible organic solvent like DMSO or absolute ethanol.

  • Vortex immediately, then add the pre-chilled aqueous buffer dropwise while vortexing.

Issue 2: The solution turns yellow or brown after a few hours.

Cause: Discoloration is the primary visual indicator of polymerization or aldol-condensation, which occurs rapidly at neutral/alkaline pH when exposed to light or oxygen[4]. Solution: Alpha-keto acids cannot be stored in aqueous buffers. You must prepare solutions fresh before each experiment and keep them on ice (2-8°C)[4]. If your assay requires long incubations, blanket the headspace of your reaction vessel with argon or nitrogen.

Issue 3: The compound precipitates when I add my enzyme co-factors.

Cause: Alpha-keto acids are excellent bidentate ligands. They readily chelate divalent and trivalent metal cations (such as Mg2+ , Ca2+ , or Fe3+ ) often required for enzymatic assays, forming insoluble coordination complexes. Solution: Alter the order of addition. Add the metal co-factors to the enzyme first, allow them to equilibrate, and add the 3-(4-Fluorophenyl)-2-oxopropanoic acid as the absolute final step to initiate the reaction. Keep the metal ion concentration to the absolute minimum required for catalytic activity.

Quantitative Data: Buffer Compatibility Summary

To aid in experimental design, use the following matrix to select the appropriate buffer system for 3-(4-Fluorophenyl)-2-oxopropanoic acid.

Buffer SystempH RangeCompatibilityMechanistic Rationale
HEPES 6.8 - 8.2Excellent Tertiary amine; cannot form Schiff bases. Good buffering capacity at physiological pH.
Phosphate (PBS) 5.8 - 8.0Good No reactive amines. Caution: May precipitate if high concentrations of Ca2+ or Mg2+ are added.
Tris-HCl 7.0 - 9.0Poor Primary amine; rapidly forms Schiff bases with the alpha-keto group, leading to loss of active substrate[5][6].
Acetate 3.6 - 5.6Moderate Good chemical stability, but the low pH keeps the compound highly protonated, drastically reducing solubility.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation steps to ensure the integrity of your 3-(4-Fluorophenyl)-2-oxopropanoic acid before introducing it to your biological system.

Materials Required:

  • 3-(4-Fluorophenyl)-2-oxopropanoic acid (stored at -20°C in a desiccator)[4]

  • DMSO (Anhydrous, LC-MS grade)

  • HEPES buffer (50 mM, pH 7.2, pre-chilled to 4°C)

  • 0.1 M NaOH and 0.1 M HCl (for micro-adjustments)

Step-by-Step Methodology:

  • Equilibration: Remove the dry powder from the -20°C freezer and allow it to reach room temperature inside the desiccator for 30 minutes. Validation: This prevents atmospheric moisture condensation, which causes premature hydration to the inactive gem-diol form[7].

  • Primary Solubilization: Weigh the required mass into an amber microcentrifuge tube (to prevent photodegradation)[4]. Add Anhydrous DMSO to achieve a 100x stock concentration (e.g., 100 mM). Vortex for 15 seconds until completely clear.

  • Aqueous Dilution: Pipette the required volume of pre-chilled (4°C) HEPES buffer into a separate tube. While vortexing the buffer on low speed, add the DMSO stock dropwise to achieve the 1x working concentration (e.g., 1 mM).

  • pH Verification: Check the pH of the final solution. The addition of the acid may drop the pH slightly. If necessary, use 0.1 M NaOH to micro-adjust back to pH 7.2.

  • Validation Check (Spectrophotometry): Before use, measure the absorbance of an aliquot at 340 nm. A sudden spike in absorbance at 340 nm compared to a fresh baseline indicates the formation of degradation products (Schiff bases or polymers)[5].

  • Usage: Keep the validated solution on ice and use within 2 hours. Discard any remaining aqueous solution; do not freeze-thaw aqueous alpha-keto acids[4].

Workflow Start Equilibrate Powder (Room Temp, Desiccated) Solvent Primary Solubilization (100x in Anhydrous DMSO) Start->Solvent Buffer Aqueous Dilution (Dropwise into 4°C HEPES) Solvent->Buffer Check Visual & UV Check (Clear? A340 stable?) Buffer->Check Adjust Micro-adjust pH (0.1M NaOH) Check->Adjust pH Drop / Cloudy Ice Store on Ice (Use within 2 hrs) Check->Ice Pass Adjust->Check

Fig 2: Optimized self-validating workflow for the preparation of alpha-keto acid buffer solutions.

References

  • ichemical.com & chemnet.com - Physical Properties of Fluorinated Benzene Derivatives (Analogous Hydrophobicity). Accessed March 12, 2026. 1

  • chemnet.com - 1,4-difluoro-2-nitrobenzene CAS# 364-74-9 Physical and Chemical Properties. Accessed March 12, 2026. 2

  • Benchchem - How to prevent degradation of alpha-ketovaleric acid during storage. Accessed March 12, 2026. 4

  • Google Patents (EP0376215B1) - alpha-Keto acid/amino acid salt compounds and a process for their production. Accessed March 12, 2026. 3

  • PubMed (NIH) - alpha-Ketoglutaric acid: solution structure and the active form for reductive amination. Accessed March 12, 2026. 7

  • PubMed Central (NIH) - Studies on the synthesis and stability of α-ketoacyl peptides. Accessed March 12, 2026. 5

  • RSC Advances - Bio-inspired enantioselective full transamination using readily available cyclodextrin. Accessed March 12, 2026. 6

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of fluorinated keto acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges that require moving beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges that require moving beyond basic troubleshooting. Fluorinated keto acids represent a "perfect storm" in High-Performance Liquid Chromatography (HPLC). Their multi-functional nature—combining a highly electronegative fluoroalkyl chain, an ionizable carboxylic acid, and a chelating keto group—makes them uniquely susceptible to severe peak tailing, broadening, and irreversible adsorption.

This guide is designed to dismantle these challenges by explaining the underlying physicochemical causality of peak tailing and providing self-validating experimental workflows to ensure robust, reproducible data.

To solve peak tailing, we must first understand the molecular interactions occurring inside the column. Fluorinated keto acids suffer from three primary secondary interactions:

  • Trace Metal Chelation: The adjacent keto and carboxylic acid groups act as potent bidentate ligands. They readily chelate trace metals (such as iron and aluminum) present in stainless steel tubing, frit hardware, and older Type-A silica matrices[1][2]. This interaction is highly energetic and leads to severe, sweeping peak tails.

  • Silanol Ion-Exchange & Partial Ionization: Carboxylic acids typically have a pKa between 2.0 and 4.0. At a mid-range mobile phase pH (e.g., pH 5.0), the analyte is partially ionized. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form active Si-O⁻ sites[3]. The resulting electrostatic interactions disrupt the ideal Gaussian peak shape[1].

  • Fluorophilic Mismatch: The highly electronegative fluorine atoms create strong local dipoles. On standard hydrophobic C18 columns, these fluoroalkyl chains can exhibit erratic retention behavior (fluorophobic repulsion), leading to poor mass transfer kinetics and band broadening[4].

MechanisticPathways Analyte Fluorinated Keto Acid Sub1 α/β-Keto Group Analyte->Sub1 Sub2 Carboxylic Acid Analyte->Sub2 Sub3 Fluoroalkyl Chain Analyte->Sub3 Prob1 Trace Metal Chelation (Fe/Al in System) Sub1->Prob1 Chelates Prob2 Ion-Exchange with Active Silanols Sub2->Prob2 Deprotonates Prob3 Hydrophobic Mismatch on Standard C18 Sub3->Prob3 Repels Sol1 PEEK Tubing & Chelating Additives Prob1->Sol1 Sol2 Acidic pH (TFA) & End-Capped Silica Prob2->Sol2 Sol3 PFP (Pentafluorophenyl) Stationary Phase Prob3->Sol3

Structural moieties of fluorinated keto acids and their corresponding chromatographic solutions.

Diagnostic Troubleshooting Workflow

When faced with a tailing peak (USP Tailing Factor > 1.5), do not change multiple variables at once. Follow this logical, isolation-based diagnostic workflow to identify the specific root cause.

PeakTailingDiagnostics Start Observe Peak Tailing (Fluorinated Keto Acids) CheckMetal Step 1: Assess Metal Chelation (Add 5µM EDTA to Mobile Phase) Start->CheckMetal MetalYes Root Cause: Metal Chelation Action: Use PEEK Hardware & Passivate CheckMetal->MetalYes Peak Improves CheckSilanol Step 2: Assess Silanol Activity (Lower pH to 2.0 with TFA) CheckMetal->CheckSilanol No Change SilanolYes Root Cause: Ion-Exchange Action: Use End-Capped Column CheckSilanol->SilanolYes Peak Improves CheckTautomer Step 3: Assess Tautomerization (Increase Temp to 50°C) CheckSilanol->CheckTautomer No Change TautomerYes Root Cause: Keto-Enol Eq. Action: Maintain Elevated Temp CheckTautomer->TautomerYes Peak Improves CheckFluoro Step 4: Assess Phase Mismatch (Switch to PFP Column) CheckTautomer->CheckFluoro No Change FluoroYes Root Cause: Fluorophobic Repulsion Action: Standardize on PFP Phase CheckFluoro->FluoroYes Peak Improves

Diagnostic workflow for isolating the root cause of peak tailing in fluorinated keto acids.

Frequently Asked Questions (FAQs)

Q1: I am using a modern, fully end-capped C18 column, but my fluorinated keto acid still tails severely. Why? A1: While end-capping reduces silanol interactions[1], it does not prevent metal chelation or address fluorophilic mismatch. Keto acids are aggressive chelators. If your HPLC system utilizes stainless steel tubing, frits, or pump heads, the analyte is likely binding to exposed iron or aluminum[2]. Furthermore, standard C18 phases lack the specific dipole-dipole interactions required to efficiently retain and elute highly fluorinated chains.

Q2: How do I choose the correct mobile phase pH for these compounds? A2: You must operate at least 2 pH units below the pKa of your carboxylic acid to ensure it remains fully protonated (non-ionized)[5]. For most fluorinated keto acids, this requires a mobile phase pH between 2.0 and 2.5. Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is highly recommended. TFA is particularly effective because it acts as an ion-pairing reagent and aggressively suppresses residual silanol ionization[3][5].

Q3: What is the benefit of a Pentafluorophenyl (PFP) column over a C18 for this application? A3: PFP columns offer multiple retention mechanisms that C18 columns lack: π-π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated stationary phase provides a "fluorophilic" environment that perfectly matches the fluoroalkyl chain of your analyte, resulting in vastly improved mass transfer kinetics, sharper peaks, and superior isomer selectivity[4].

Q4: My peaks are broad and slightly split, even with PEEK hardware and an acidic mobile phase. Could this be a physical column void? A4: While a column void can cause peak splitting or fronting[3], in the context of keto acids, you must also consider keto-enol tautomerization . If the interconversion rate between the keto and enol forms is similar to the chromatographic timescale, the peak will smear or split. Increasing the column temperature (e.g., to 45°C - 50°C) accelerates this interconversion, merging the tautomers into a single, sharp peak.

Self-Validating Experimental Protocol: Method Optimization

To guarantee scientific integrity, every protocol must include internal validation checkpoints. Do not proceed to the next step until the validation criteria are met.

Step 1: System Passivation & Hardware Mitigation
  • Objective: Eliminate trace metal chelation sites in the flow path.

  • Action: Replace all stainless steel capillary tubing from the autosampler to the detector with PEEK (Polyetheretherketone) tubing. Flush the system (without the column) with 20% Nitric Acid for 30 minutes, followed by LC-MS grade water until the pH is neutral.

  • Validation Checkpoint: Inject a known metal-sensitive standard (e.g., 8-hydroxyquinoline or a simple β-diketone).

    • Pass: USP Tailing Factor < 1.2.

    • Fail: USP Tailing Factor > 1.2 (System still contains active metal sites; consider adding 5 µM medronic acid or EDTA to your mobile phase).

Step 2: Mobile Phase Formulation
  • Objective: Suppress analyte ionization and residual silanol activity.

  • Action: Prepare Mobile Phase A: LC-MS grade Water with 0.1% v/v TFA (pH ~2.0). Prepare Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Validation Checkpoint: Measure the pH of the aqueous portion before mixing with organics[5]. Ensure it is strictly ≤ 2.5.

Step 3: Column Selection & Temperature Control
  • Objective: Optimize stationary phase chemistry and tautomerization kinetics.

  • Action: Install a high-purity, base-deactivated PFP (Pentafluorophenyl) column[4]. Set the column oven temperature to 45°C.

  • Validation Checkpoint: Inject a neutral hydrophobic marker (e.g., toluene) alongside your fluorinated keto acid.

    • Pass: Toluene peak is perfectly symmetrical (verifying the physical integrity of the column bed[3]), and the keto acid elutes with a Tailing Factor < 1.3.

Quantitative Impact of Method Interventions

The table below summarizes the expected chromatographic improvements when systematically applying the principles outlined in this guide.

Experimental ConditionUSP Tailing Factor (Tf)Theoretical Plates (N)Mechanistic Rationale
Standard C18, pH 6.0, SS Tubing 2.8 - 3.5 (Severe)< 3,000Unsuppressed ionization, active metal chelation, and silanol interactions.
Standard C18, pH 2.5 (TFA), SS Tubing 1.8 - 2.2 (Moderate)~ 6,500Suppressed ionization and silanol activity; metal chelation persists.
End-capped C18, pH 2.5, PEEK Tubing 1.3 - 1.5 (Slight)~ 10,000Elimination of metal chelation and silanol interactions; fluorophobic mismatch remains.
PFP Phase, pH 2.5, PEEK Tubing, 45°C 1.0 - 1.1 (Ideal) > 15,000 Optimal fluorophilic interactions and accelerated tautomerization kinetics.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • SunBridge HPLC column - ChromaNik Technologies.
  • PFAS Column Selection for LC and GC - Sigma-Aldrich.
  • Epoxy Fatty Acids in Foods: Analytics, Formation and Risk Assessment - ResearchGate.

Sources

Optimization

Technical Support Center: Enantioselective Biocatalysis of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology framework to address the specific challenges of achieving high enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology framework to address the specific challenges of achieving high enantiomeric excess (ee) when working with 3-(4-fluorophenyl)-2-oxopropanoic acid (commonly known as 4-fluorophenylpyruvic acid).

Achieving precise stereocontrol with prochiral α -keto acids requires a deep understanding of spatial docking and thermodynamic driving forces. This guide covers the two primary pathways for this substrate: Bio-inspired Enantioselective Transamination and Enzymatic Asymmetric Reduction .

Mechanistic Workflows

Understanding the spatial and thermodynamic flow of your reaction is the first step in troubleshooting. Below are the validated mechanistic pathways for converting 3-(4-fluorophenyl)-2-oxopropanoic acid into its chiral derivatives.

Transamination Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic acid Complex β-CD Inclusion Complex Substrate->Complex Self-Assembly Product Chiral 4-Fluorophenylalanine Complex->Product Enantioselective Conversion Amine Sodium Diphenylglycine (Amine Donor) Amine->Complex Amine Transfer PLP PLP Cofactor PLP->Complex Catalysis

Fig 1. Bio-inspired enantioselective transamination pathway using β-CD.

Reduction Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic acid Enzyme Dehydrogenase Enzyme Substrate->Enzyme Product Chiral L-Amino Acid Enzyme->Product NAD NAD+ Enzyme->NAD NADH NADH + H+ NADH->Enzyme Hydride Transfer FDH Formate Dehydrogenase NAD->FDH FDH->NADH Regeneration CO2 CO2 (Gas Escape) FDH->CO2 Irreversible Formate Formate Formate->FDH

Fig 2. Asymmetric reduction coupled with irreversible NADH cofactor regeneration.

Frequently Asked Questions (FAQs)

Q1: Why is my enantiomeric excess (ee) plateauing during the transamination of 3-(4-fluorophenyl)-2-oxopropanoic acid? A: Enantioselectivity in transamination is entirely dependent on the spatial restriction of the prochiral face of the α -keto acid. If you are using a bio-inspired cyclodextrin ( β -CD) system, a plateau in ee indicates poor inclusion complex formation. Nuclear Magnetic Resonance (NMR) studies confirm that the benzyl hydrogens of 4-fluorophenylpyruvic acid must correlate with the H5 protons of β -CD, ensuring the substrate sits close to the secondary rim of the cyclodextrin cavity[1]. If your buffer ionic strength is too high, or if you are using a sterically bulky amine donor, this self-assembly is disrupted.

Q2: How do I prevent cofactor depletion and reaction stalling in asymmetric reduction? A: Dehydrogenase-mediated reductions require stoichiometric amounts of NADH. If the reaction stalls, your NADH regeneration cycle is failing. We strongly recommend coupling your primary enzyme (e.g., L-phenylalanine dehydrogenase) with Formate Dehydrogenase (FDH)[2]. The causality here is thermodynamic: FDH oxidizes formate to CO 2​ . Because CO 2​ escapes the aqueous system as a gas, it renders the hydride transfer thermodynamically irreversible, constantly pulling the equilibrium toward the chiral product.

Q3: Why does the para-fluoro substitution yield better enantioselectivity than other derivatives? A: The fluorine atom provides a unique balance of electronegativity and minimal steric bulk. Highly electron-deficient systems or bulky disubstituted derivatives fail to dock properly into chiral cavities (like β -CD or enzyme active sites), leading to racemic mixtures or zero conversion[1]. The para-fluoro group perfectly matches the cavity dimensions, locking the substrate into a single conformation during the amine or hydride transfer.

Quantitative Data & Troubleshooting Matrices

To benchmark your experiments, refer to the quantitative data summarized from validated transamination studies using β -CD[1].

Table 1: Substrate Screening & Enantioselectivity Benchmarks
Substrate DerivativeSubstitutionExpected ee (%)Relative YieldMechanistic Observation
Phenylpyruvic acidNone (H)ModerateModerateBaseline chiral induction; flexible docking.
4-Fluorophenylpyruvic acid para-Fluoro High High Optimal cavity matching and electronic activation.
4-Methylphenylpyruvic acidpara-MethylHighModerateGood induction, but slight steric hindrance reduces yield.
Disubstituted derivativesBulky~0%LowToo sterically bulky for the chiral cavity; fails to dock.
Table 2: Troubleshooting Matrix for Asymmetric Conversion
SymptomRoot CauseCorrective ActionValidation Checkpoint
Low Conversion Rate Substrate precipitation.Increase working volume or switch to a fed-batch substrate addition.Visually inspect for turbidity; analyze supernatant via HPLC.
Racemic Product Uncatalyzed background reaction.Lower the reaction temperature to 30°C to suppress the non-chiral chemical pathway.Run a negative control (no catalyst); conversion should be <5%.
Reaction Stalling Acidification of the buffer.Implement a pH-stat system to neutralize the acid generated during the reaction.Continuous pH monitoring must show a stable pH of 8.0–9.0.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they are engineered to catch failures before you waste downstream analytical time.

Protocol A: Bio-inspired Enantioselective Transamination

Objective: Synthesize chiral 4-fluorophenylalanine using a β -CD inclusion complex.

  • Buffer Preparation: Prepare a 300 mM Tris buffer solution adjusted to pH 8.0. Causality: A slightly alkaline pH ensures the amine donor remains nucleophilic while preventing the degradation of the α -keto acid.

  • Inclusion Complex Assembly: Add 0.05 mmol of 3-(4-fluorophenyl)-2-oxopropanoic acid and 0.06 mmol of β -CD to 4.0 mL of the buffer. Stir overnight at 50 °C.

    • Validation Checkpoint 1: The solution must transition from a cloudy suspension to completely clear, validating that the hydrophobic fluorophenyl ring has successfully entered the hydrophilic β -CD cavity[1].

  • Catalyst & Donor Addition: Add 0.01 mmol of Pyridoxal-5'-phosphate (PLP), 0.01 mmol of EDTA, and 0.05 mmol of sodium diphenylglycine (amine donor).

  • Incubation: Maintain the reaction at 50 °C for 36 to 72 hours.

  • Analysis: Derivatize the resulting amino acid into its N-benzoyl derivative and analyze via chiral HPLC to determine the ee.

Protocol B: Enzymatic Asymmetric Reduction with Cofactor Regeneration

Objective: Synthesize L-amino acid derivatives using L-phenylalanine dehydrogenase.

  • Reaction Matrix Setup: In a bioreactor, combine 100 mM ammonium formate, 1 mM NAD + , and 10 U/mL of Formate Dehydrogenase (FDH) in a 100 mM phosphate buffer (pH 9.0).

    • Validation Checkpoint 1: Measure the absorbance of the solution at 340 nm. Add a trace amount of substrate; a rapid spike in A340 confirms that FDH is actively converting NAD + to NADH.

  • Enzyme Addition: Introduce L-phenylalanine dehydrogenase (or a relevant transaminase/dehydrogenase mutant) at 20 U/mL[2].

  • Fed-Batch Substrate Feeding: Continuously pump a concentrated solution of 3-(4-fluorophenyl)-2-oxopropanoic acid into the reactor at a rate of 2 mmol/hour. Causality: α -keto acids can exhibit substrate inhibition at high concentrations. Fed-batch feeding keeps the instantaneous concentration low, protecting the enzyme's active site.

  • pH Control: Use a pH-stat to titrate with 1M NH 4​ OH, maintaining the pH at 9.0. This serves a dual purpose: neutralizing the reaction and providing a continuous source of ammonium ions for reductive amination[2].

  • Harvest: Terminate the reaction by ultrafiltration (10 kDa MWCO) to recycle the enzymes, and extract the chiral product from the permeate.

References

  • Source: RSC Advances (RSC Publishing)
  • Method for producing L-amino acid (JPH0716428B2)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Fluorophenyl)-2-oxopropanoic Acid Stability

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of alpha-keto acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of alpha-keto acids. 3-(4-Fluorophenyl)-2-oxopropanoic acid (also known as 4-fluorophenylpyruvic acid) is a highly versatile building block in drug discovery and biocatalysis, but it is notoriously susceptible to spontaneous degradation.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic drivers of its degradation, providing you with field-proven, self-validating strategies to maintain molecular integrity throughout your workflows.

Understanding the Degradation Landscape

Before troubleshooting, we must establish why this molecule fails. The alpha-carbonyl group is highly electrophilic, making the adjacent carboxylate group an excellent leaving group under specific stressors. Depending on your reaction environment, the molecule will diverge down one of two primary destruction pathways.

Degradation A 3-(4-Fluorophenyl)-2-oxopropanoic acid (Intact Alpha-Keto Acid) B Spontaneous Decarboxylation (Thermal / Basic pH) A->B -CO2 D Oxidative Decarboxylation (O2 / Transition Metals) A->D +O2, -CO2 C 2-(4-Fluorophenyl)acetaldehyde + CO2 B->C E 2-(4-Fluorophenyl)acetic acid + CO2 D->E

Fig 1. Primary degradation pathways of 3-(4-Fluorophenyl)-2-oxopropanoic acid.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My NMR/HPLC data shows the formation of an aldehyde during storage. Why is this happening, and how do I stop it? A1: You are observing spontaneous non-oxidative decarboxylation , yielding 2-(4-fluorophenyl)acetaldehyde and carbon dioxide[1].

  • The Causality: The electron-withdrawing nature of the alpha-keto group stabilizes the transition state for the loss of CO2. This process is highly accelerated by thermal energy and moisture.

  • The Fix: Store the solid compound at -20°C in a tightly sealed, light-resistant container backfilled with Argon.

  • Self-Validation: To confirm your storage conditions are effective, run a baseline HPLC-UV assay at 210 nm upon receipt. If the peak corresponding to the aldehyde exceeds 2% Area Under Curve (AUC) after a month, your argon blanket has failed or moisture has ingressed.

Q2: I am running a flow oxidation or aerobic biocatalysis reaction, and I am getting a carboxylic acid byproduct instead of my target. What is the mechanism? A2: This is oxidative decarboxylation , yielding 2-(4-fluorophenyl)acetic acid[2].

  • The Causality: In the presence of oxygen, reactive oxygen species (ROS), or trace transition metals (like Fe²⁺ or Co²⁺), the alpha-keto acid undergoes a radical-mediated cleavage. The metal coordinates with the dicarbonyl moiety, facilitating electron transfer to oxygen, which cleaves the C-C bond.

  • The Fix: Degas all solvents using the freeze-pump-thaw method or continuous Argon sparging. If your reaction tolerates it, add 1 mM EDTA to chelate trace metals.

  • Self-Validation: Spike a test aliquot of your reaction mixture with 5 mM EDTA and run it under an Argon atmosphere. If the half-life of the starting material extends significantly compared to your standard aerobic control, trace metals and oxygen are definitively the culprits.

Q3: How should I prepare aqueous solutions for enzymatic assays (e.g., transaminases or decarboxylases)? A3: Never store this compound in an aqueous solution for longer than a few hours, especially at neutral or alkaline pH[1].

  • The Causality: At pH > 7, the base catalyzes enolization and aldol-like condensations, while simultaneously accelerating the expulsion of CO2.

  • The Fix: Prepare solutions fresh immediately before the assay. If brief storage is unavoidable, use a buffered solution at an acidic pH (pH 2.0 – 4.0) and keep it on ice (2-8°C).

Q4: My downstream synthetic step strictly requires basic conditions (pH > 8), but the substrate degrades instantly. How can I bypass this limitation? A4: You must mask the reactivity of the carboxylic acid group by converting it into an ester (e.g., ethyl 3-(4-fluorophenyl)-2-oxopropanoate)[3].

  • The Causality: Esterification removes the acidic proton and prevents the formation of the carboxylate anion, which is the prerequisite species for the electron cascade that drives spontaneous decarboxylation. Once the basic reaction is complete, the ester can be gently hydrolyzed back to the acid.

Quantitative Stability Profile

To aid in your experimental design, refer to the following stability matrix. This data illustrates the kinetic half-life ( t1/2​ ) of 3-(4-fluorophenyl)-2-oxopropanoic acid under various environmental stressors.

Environmental ConditionMatrix / StateParameterHalf-life ( t1/2​ )Primary Degradation Product
-20°C, Argon, Dark Solid Powder k1​ > 12 monthsMinimal / None
25°C, Ambient Air Solid Powder k2​ 3 - 4 weeks2-(4-Fluorophenyl)acetic acid
4°C, pH 2.0 Buffer Aqueous Solution k3​ ~ 5 days2-(4-Fluorophenyl)acetaldehyde
25°C, pH 7.5 Buffer Aqueous Solution k4​ 4 - 6 hoursAldehyde + Polymerized adducts
25°C, pH 10.0 Buffer Aqueous Solution k5​ < 15 minutesAldol condensates & Aldehyde
Experimental Protocol: Esterification-Protection Strategy

If your workflow requires exposing the alpha-keto acid to basic conditions, high temperatures, or prolonged reaction times, you must utilize a transient ester protection strategy. This protocol is a self-validating system designed to ensure high fidelity of the carbon skeleton.

Materials Required:
  • 3-(4-Fluorophenyl)-2-oxopropanoic acid (Purity > 98%)

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride ( SOCl2​ ) or catalytic p-Toluenesulfonic acid (pTSA)

  • Lithium Hydroxide (LiOH), 1M aqueous

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

Phase 1: Protection (Esterification)

  • Preparation: Suspend 1.0 eq of 3-(4-fluorophenyl)-2-oxopropanoic acid in anhydrous ethanol (0.2 M concentration) under an Argon atmosphere at 0°C.

  • Activation: Slowly add 0.1 eq of SOCl2​ dropwise. Causality: SOCl2​ reacts with ethanol to generate anhydrous HCl in situ, providing the acidic catalysis needed for Fischer esterification without introducing water (which would drive the equilibrium backward).

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 7:3). The highly polar baseline spot (free acid) should completely disappear, replaced by a higher Rf​ spot (ethyl ester). If the acid remains, add an additional 0.05 eq of SOCl2​ .

  • Isolation: Concentrate under reduced pressure. The resulting ethyl ester is highly stable and can be safely subjected to basic or thermal downstream reactions.

Phase 2: Deprotection (Mild Hydrolysis)

  • Solvent System: Following your downstream reaction, dissolve the modified ester in a 3:1 mixture of THF and water at 0°C.

  • Hydrolysis: Add 1.2 eq of 1M LiOH dropwise. Maintain the temperature strictly at 0°C. Causality: Low temperature is critical here; while base is required to hydrolyze the ester, excess heat in the presence of base will immediately trigger the decarboxylation of the newly liberated alpha-keto acid.

  • Quenching: After 30 minutes, immediately quench the reaction by acidifying to pH 2.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the stable, modified alpha-keto acid.

Workflow Step1 1. Substrate Preparation Convert to Ethyl Ester Step2 2. Reaction Execution (Basic pH / High Temp safe) Step1->Step2 Prevents Enolization Step3 3. Mild Hydrolysis (LiOH, THF/H2O, 0°C) Step2->Step3 Deprotection Step4 Stable Downstream Product Step3->Step4 Acid Recovery

Fig 2. Ester-protection workflow to prevent decarboxylation during basic reactions.

References
  • MDPI Catalysts. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." MDPI, June 2025. Available at: [Link]

  • ResearchGate. "How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?" ResearchGate Q&A, Oct 2014. Available at:[Link]

  • JACS Au. "Decarboxylation in Natural Products Biosynthesis." ACS Publications, July 2024. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR vs. Orthogonal Techniques for the Characterization of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

Executive Summary The structural verification of 3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly known as 4-fluorophenylpyruvic acid, or 4-FPPA) presents a classic analytical trap for drug development professionals. Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of 3-(4-Fluorophenyl)-2-oxopropanoic acid (commonly known as 4-fluorophenylpyruvic acid, or 4-FPPA) presents a classic analytical trap for drug development professionals. Because it is an α -keto acid, 4-FPPA exists in a dynamic equilibrium between its keto and enol tautomers.

When analyzing synthetic batches, inexperienced chemists often misinterpret the dual signal sets in the 1 H NMR spectrum as chemical impurities or degradation products. This guide objectively compares 1 H NMR against orthogonal techniques ( 19 F NMR and LC-MS) to establish a robust, self-validating Quality Control (QC) workflow that prevents costly misassignments.

Mechanistic Context: The Tautomeric Trap

To accurately interpret the NMR spectrum of 4-FPPA, one must understand the causality behind its solution-state behavior. The molecule undergoes keto-enol tautomerism, interconverting between 3-(4-fluorophenyl)-2-oxopropanoic acid (keto) and 3-(4-fluorophenyl)-2-hydroxyacrylic acid (enol).

The equilibrium is heavily dictated by solvent polarity and hydrogen-bonding capacity. In highly polar, hydrogen-bond accepting solvents like DMSO- d6​ , the enol form is overwhelmingly favored (typically >90% at room temperature) [1]. The DMSO molecules stabilize the enol hydroxyl group through intermolecular hydrogen bonding. Furthermore, the para-fluoro substitution on the phenyl ring promotes extended conjugation, further lowering the thermodynamic energy of the enol state [2].

Conversely, in non-polar solvents like CDCl 3​ , the equilibrium shifts, increasing the keto population. Failure to account for these solvent effects often leads analysts to mistake the enol alkene proton (a sharp singlet around 6.4 ppm) for an impurity[3].

Tautomerism Keto Keto Form CH2: ~4.1 ppm 19F: ~ -115 ppm Enol Enol Form CH=: ~6.4 ppm 19F: ~ -117 ppm Keto->Enol Dynamic Equilibrium Temp Elevated Temp (Favors Keto) Temp->Keto Solv DMSO-d6 (Favors Enol) Solv->Enol

Fig 1. Thermodynamic drivers of 4-FPPA keto-enol tautomerism and their NMR signatures.

Data Presentation: Spectral Assignments & Method Comparison

To differentiate between tautomers and true impurities, analysts must cross-reference the integration ratios of specific diagnostic protons.

Table 1: Diagnostic 1 H NMR Signal Assignments (DMSO- d6​ , 25 °C)
Structural FeatureKeto Tautomer (~5-10%)Enol Tautomer (~90-95%)MultiplicityCausality / Notes
Aliphatic / Alkene ~4.1 ppm (2H)~6.4 ppm (1H)SingletThe keto CH 2​ is highly deshielded by the adjacent ketone and aromatic ring. The enol CH= is shifted downfield due to alkene conjugation.
Aromatic (ortho to F) ~7.2 ppm (2H)~7.6 ppm (2H)Multiplet / ddEnol aromatic protons shift downfield due to the extended planar π -system.
Enol Hydroxyl (-OH) N/A~9.5 ppm (1H)Broad SingletExchanges with D 2​ O. Often broad due to rapid proton exchange.
Carboxylic (-COOH) ~12.5 ppm (1H)~12.8 ppm (1H)Broad SingletHighly deshielded; precise shift depends on concentration and moisture.
Table 2: Performance Comparison of Analytical Modalities for 4-FPPA
Analytical TechniqueTautomer ResolutionPurity AssessmentStructural ElucidationLimitations
1 H NMR (DMSO- d6​ ) High. Distinct signals for both forms.Moderate. Minor keto peaks can mask underlying impurities.Excellent. Full proton mapping.Complex aromatic splitting due to 19 F coupling ( JHF​ ).
19 F NMR ( 1 H decoupled) High. Yields two sharp, distinct singlets.Excellent. Highly sensitive to fluorinated impurities.Low. Only reports on the fluorine environment.Cannot detect non-fluorinated impurities.
LC-UV/MS Low. Tautomers often interconvert on-column.Excellent. High sensitivity for related substances.Moderate. Confirms exact mass (m/z).Peak tailing or split peaks due to on-column tautomerization.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D 1 H NMR spectrum. Implement the following self-validating Variable Temperature (VT) and Orthogonal NMR protocol. Because 4-FPPA exhibits solid-state polymorphism [4], ensure complete dissolution before analysis.

Protocol: VT-NMR and 19 F Orthogonal Validation

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of 4-FPPA in 0.6 mL of strictly anhydrous DMSO- d6​ .

  • Causality: Water in the solvent accelerates proton exchange at the enol hydroxyl and carboxylic acid sites, causing these diagnostic peaks (>9 ppm) to broaden into the baseline, which severely complicates structural assignment.

Step 2: Baseline Acquisition (25 °C)

  • Action: Acquire a standard 1D 1 H NMR and a 1 H-decoupled 19 F NMR spectrum.

  • Action: Integrate the 1 H enol CH= (~6.4 ppm) against the keto CH 2​ (~4.1 ppm). Calculate the molar ratio (remembering to divide the CH 2​ integration by 2).

  • Validation Check: Integrate the two singlets in the 19 F NMR. The 19 F ratio must perfectly match the 1 H keto/enol ratio. If it does not, one of the peaks is an impurity, not a tautomer.

Step 3: Variable Temperature (VT) Perturbation

  • Action: Increase the NMR probe temperature to 60 °C, allow 10 minutes for thermal equilibration, and re-acquire the 1 H spectrum. Repeat at 90 °C.

  • Causality: Higher temperatures entropically favor the keto form [1]. Observing a systematic shift in the integration ratios (keto increasing, enol decreasing) confirms the peaks belong to a dynamic tautomeric system rather than a static chemical impurity.

Workflow A Synthesized 4-FPPA B Solvent Selection A->B G LC-MS (Orthogonal Mass Check) A->G C DMSO-d6 (Polar) Favors Enol (>90%) B->C D CDCl3 (Non-polar) Shifts to Keto B->D E 1H & 19F NMR C->E D->E F VT-NMR / 2D EXSY (Tautomer Validation) E->F H Final Structural & Purity Verification F->H G->H

Fig 2. Analytical decision tree for 4-FPPA characterization using orthogonal validation.

Conclusion

Relying solely on a static 1 H NMR spectrum for 3-(4-Fluorophenyl)-2-oxopropanoic acid is an analytical risk. By utilizing solvent-dependent tautomerism, executing Variable Temperature (VT) perturbations, and cross-validating with 19 F NMR, analysts can build a self-validating dataset. This orthogonal approach definitively separates intrinsic tautomeric complexity from actual synthetic impurities, ensuring high-fidelity data for downstream drug development.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[Link]

  • Takai, T., Senda, H., Lee, H.-H., Kuwae, A., & Hanai, K. (1998). Keto-Enol Tautomerism of Mono-Substituted Phenylpyruvic Acids as Studied by NMR and PM3 Calculation. Spectroscopy Letters, 31(2), 293-303.[Link]

  • Carpy, A. J. M., et al. (1999). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 519(1-3), 167-174.[Link]

  • Kunimoto, K.-K., et al. (2000). Polymorphism of 4-Fluorophenylpyruvic Acid Studied by X-Ray Crystallography and Vibrational Spectroscopy. Spectroscopy Letters, 33(4), 565-574.[Link]

Sources

Comparative

High-Resolution vs. Targeted Mass Spectrometry for 4-Fluorophenylpyruvic Acid Characterization

Executive Summary 4-Fluorophenylpyruvic acid (4-FPPA) is a critical fluorinated analog of phenylpyruvic acid, serving both as a precursor in the bioengineering of fluorinated amino acids[1] and as an internal standard or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorophenylpyruvic acid (4-FPPA) is a critical fluorinated analog of phenylpyruvic acid, serving both as a precursor in the bioengineering of fluorinated amino acids[1] and as an internal standard or surrogate biomarker in metabolic studies of phenylketonuria (PKU)[2]. Because 4-FPPA contains both an alpha-keto and a carboxylic acid moiety, it exhibits unique ionization behaviors and structural instability under certain conditions.

This guide provides an objective, data-backed comparison of three dominant mass spectrometry (MS) platforms—LC-ESI-QqQ , LC-HRMS , and GC-EI-MS —for the detection and quantification of 4-FPPA. By detailing the fundamental fragmentation mechanics and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical strategy for their specific matrix and sensitivity requirements.

Mechanistic Profiling: The Fragmentation of 4-FPPA

To develop a robust targeted assay, one must first understand the causality behind the molecule's fragmentation. 4-FPPA ( C9​H7​FO3​ , exact mass 182.0379 Da) is highly acidic and ionizes preferentially in negative electrospray ionization (ESI-) mode, yielding a stable deprotonated precursor ion [M−H]− at m/z 181.03[3].

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the molecule undergoes a predictable, stepwise degradation driven by the stability of the resulting conjugated anions:

  • Primary Fragmentation (Low Collision Energy): The molecule readily loses carbon dioxide ( CO2​ , 44 Da) from the carboxylate group. This decarboxylation is highly favored due to the formation of a stable enolate/benzyl anion intermediate at m/z 137.04.

  • Secondary Fragmentation (High Collision Energy): Further energy application forces the neutral loss of carbon monoxide ( CO , 28 Da) from the alpha-keto position, yielding a 4-fluorobenzyl anion at m/z 109.04[4].

G M 4-FPPA[M-H]⁻ m/z 181.03 F1 Fragment A [M-H-CO₂]⁻ m/z 137.04 M->F1 - CO₂ (-44 Da) F2 Fragment B [M-H-CO₂-CO]⁻ m/z 109.04 F1->F2 - CO (-28 Da)

MS/MS negative-ion fragmentation pathway of 4-fluorophenylpyruvic acid.

Platform Comparison: Selecting the Right Analytical Engine

The choice of MS platform dictates the sample preparation and the quality of the resulting data. Table 1 objectively compares the performance of three alternative platforms for 4-FPPA analysis.

Table 1: Performance Comparison of MS Platforms for 4-FPPA

MetricLC-ESI-QqQ (Targeted)LC-HRMS (Orbitrap/Q-TOF)GC-EI-MS (Discovery)
Primary Use Case High-throughput absolute quantitation[5]Untargeted metabolomics, structural elucidationLibrary matching, volatile profiling
Ionization Mode ESI NegativeESI NegativeElectron Ionization (EI, 70 eV)
Mass Accuracy Nominal (~0.7 Da FWHM)High (< 2 ppm)Nominal (~0.7 Da FWHM)
Sensitivity (LOD) Excellent (1–5 nM)Good (10–50 nM)Moderate (50–100 nM)
Sample Prep LLE or Protein PrecipitationLLE or Protein PrecipitationRequires Derivatization (Silylation)
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude3 orders of magnitude

Insight: While LC-HRMS is invaluable for confirming the exact mass and isotopic fidelity of novel fluorinated metabolites, LC-ESI-QqQ remains the gold standard for clinical and bioprocess quantification due to its superior duty cycle and dwell time optimization during Multiple Reaction Monitoring (MRM)[5].

Methodological Workflows & Causality

Sample preparation must be tailored to the ionization technique. Because 4-FPPA is susceptible to ion suppression from biological matrices (like yeast extract or plasma), liquid-liquid extraction (LLE) is preferred over simple "dilute-and-shoot" methods[4].

For GC-MS, 4-FPPA cannot be analyzed directly due to the thermal instability of the alpha-keto acid. It must undergo silylation (e.g., using BSTFA + 1% TMCS) to replace the active protons on the carboxylic acid and the enol-hydroxyl group, forming a volatile di-TMS derivative.

Workflow Prep Sample Preparation (LLE & Protein Precipitation) Deriv Derivatization (BSTFA/TMCS) Prep->Deriv For Volatility & Stability Recon Reconstitution (Ammonium Acetate/MeOH) Prep->Recon For ESI Compatibility GC GC-EI-MS (Discovery/Library Match) Deriv->GC LC LC-ESI-QqQ MS (Targeted Quantitation) Recon->LC

Divergent sample preparation workflows for GC-MS and LC-MS analysis of 4-FPPA.

Self-Validating Experimental Protocol: LC-ESI-QqQ MS

To ensure scientific integrity, the following protocol incorporates a self-validating internal standard (IS) system. We utilize trans-cinnamic acid or stable-isotope labeled 13C6​ -phenylpyruvic acid as the IS to correct for matrix effects and extraction recovery variations[4][5].

Step 1: Dispersive Liquid-Liquid Extraction (dLLE)

Causality: dLLE removes hydrophilic salts and high-molecular-weight proteins that cause ESI droplet saturation (ion suppression).

  • Spike 100 µL of biological sample (e.g., yeast culture supernatant) with 10 µL of IS solution (5 µM trans-cinnamic acid).

  • Add 400 µL of cold dichloromethane (DCM) and vortex vigorously for 2 minutes[4].

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Reconstitution and LC Separation

Causality: A buffered mobile phase ensures the analyte remains in its deprotonated state, maximizing negative mode sensitivity.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade water)[1].

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Gradient: Run a gradient from 100% Mobile Phase A to 100% Mobile Phase B (Methanol with 0.1% formic acid) over 10 minutes[1][3].

Step 3: MS/MS Acquisition Parameters

Operate the Triple Quadrupole in negative ESI MRM mode. Ensure the capillary voltage is set to -3.5 kV and the desolvation temperature is optimized to 350°C to facilitate efficient droplet evaporation without thermally degrading the alpha-keto acid[4].

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
4-FPPA 181.0137.0-15Quantifier (Decarboxylation)
4-FPPA 181.0109.0-25Qualifier (CO Loss)
IS (trans-Cinnamic Acid) 147.0103.1-18Internal Standard[4]

Note: The ratio of the quantifier to qualifier transition (137.0 / 109.0) must remain within ±20% of the neat standard to validate peak purity and exclude isobaric interference[5].

Conclusion & Decision Matrix

When mapping the metabolic fate of 4-fluorophenylpyruvic acid, the choice of instrumentation fundamentally alters the workflow.

  • Select LC-ESI-QqQ when processing large cohorts requiring absolute quantification (e.g., pharmacokinetic profiling or bioprocess yield optimization). Its superior LOD and wide dynamic range make it the definitive choice for targeted assays.

  • Select LC-HRMS during the initial discovery phase when mapping unknown downstream fluorinated metabolites (e.g., novel fluorinated phenylethanol derivatives) where exact mass is required to deduce empirical formulas.

  • Select GC-EI-MS only if you are already conducting a broad, untargeted volatile organic acid screen and are willing to accept the added variability introduced by the silylation derivatization step.

References

  • Fluorinated Phenylalanine Precursor Resistance in Yeast. MDPI. Available at:[Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. DergiPark. Available at:[Link]

  • Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria. PMC (NIH). Available at:[Link]

  • Amino Acid-Metabolizing Enzymes in Advanced High-Grade Serous Ovarian Cancer Patients: Value of Ascites as Biomarker Source and Role for IL4I1 and IDO1. MDPI. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: Phenylpyruvic Acid vs. 3-(4-Fluorophenyl)-2-oxopropanoic Acid

As drug development and biocatalysis increasingly rely on precision molecular design, understanding the nuanced reactivity of α-keto acids is paramount. Phenylpyruvic acid (PPA) is a fundamental metabolic intermediate an...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biocatalysis increasingly rely on precision molecular design, understanding the nuanced reactivity of α-keto acids is paramount. Phenylpyruvic acid (PPA) is a fundamental metabolic intermediate and a versatile synthetic building block. However, introducing a fluorine atom at the para position to create 3-(4-Fluorophenyl)-2-oxopropanoic acid (4-F-PPA) fundamentally alters the molecule's electronic landscape.

This guide provides an objective, data-driven comparison of the structural dynamics, tautomeric equilibria, and reactivity profiles of PPA and 4-F-PPA, equipping researchers with the mechanistic insights needed to optimize biocatalytic and synthetic workflows.

Structural Dynamics: The Keto-Enol Tautomerism

The reactivity of arylpyruvic acids is dictated by their ability to tautomerize between the α-keto and enol forms. This equilibrium is highly sensitive to both the solvent environment and the electronic effects of ring substituents.

In solid states and polar aprotic solvents (such as DMSO), both PPA and 4-F-PPA exist predominantly in the enol form due to strong intermolecular hydrogen bonding and resonance stabilization of the conjugated double bond. Conversely, in aqueous media, the keto form dominates, driven by the hydration of the highly electrophilic α-carbonyl to form a gem-diol .

The introduction of the para-fluorine atom in 4-F-PPA exerts competing electronic forces: a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The -I effect increases the acidity of the benzylic protons, lowering the kinetic barrier for enolization. Simultaneously, the -I effect increases the electrophilicity of the α-carbonyl carbon in the keto tautomer, making it more susceptible to nucleophilic attack.

Quantitative Tautomeric Distribution

Table 1: Tautomeric Equilibrium of PPA vs. 4-F-PPA

Solvent EnvironmentPPA (Keto %)PPA (Enol %)4-F-PPA (Keto %)4-F-PPA (Enol %)Primary Thermodynamic Driver
H₂O (pH 7.0) > 90.0%< 10.0%> 85.0%< 15.0%Carbonyl hydration (gem-diol formation)
DMSO-d₆ (25°C) 6.5%93.5%~ 5.0%~ 95.0%H-bonding & resonance stabilization
Solid State 0.0%100.0%0.0%100.0%Crystal lattice packing forces

(Data synthesized from variable-temperature NMR studies and X-ray crystallographic analyses )

KetoEnol Keto Keto Tautomer (Favored in H2O) Enol Enol Tautomer (Favored in DMSO) Keto->Enol Tautomerization Fluorine 4-Fluoro Substitution (-I / +R Effects) Fluorine->Keto Increases Electrophilicity Fluorine->Enol Stabilizes Enol

Electronic effects of 4-fluoro substitution on the keto-enol tautomeric equilibrium.

Comparative Reactivity in Biocatalysis

The modulated electrophilicity of 4-F-PPA translates to distinct performance metrics in biocatalytic transformations compared to the unsubstituted PPA.

Transamination Networks

In bio-inspired enantioselective transamination reactions utilizing β-cyclodextrin (β-CD) and pyridoxal 5'-phosphate (PLP), 4-F-PPA significantly outperforms PPA. NMR binding studies reveal that 4-F-PPA forms a much more stable inclusion complex with the hydrophobic cavity of β-CD. Furthermore, the enhanced electrophilicity of the 4-F-PPA carbonyl accelerates the rate-determining Schiff base formation with the amine donor, leading to higher yields and enantiomeric excess (ee) .

Enzymatic Hydroxylation

When evaluated as substrates for 4-(S)-Hydroxymandelate synthase (Hms)—a non-heme Fe(II) dependent dioxygenase—both substrates undergo O₂-dependent decarboxylation followed by a rebound hydroxylation mechanism. While Hms readily accepts aromatic oxo acids, the turnover rate for 4-F-PPA is slightly lower than that of PPA. This is due to the altered steric and electronic profile of the para-position, which subtly misaligns the intermediate within the enzyme's highly specific hydrophobic binding pocket during the final hydroxylation step .

Table 2: Reactivity Metrics in Biocatalytic Workflows

SubstrateTransamination Yield (β-CD/PLP)Transamination ee%Hms Relative Turnover RatePrimary Reactivity Modulator
PPA 27%20%1.00 (Baseline)Standard benzylic C-H bond strength
4-F-PPA > 40%> 45%0.85Enhanced α-carbonyl electrophilicity

Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems, embedding internal checks to verify reaction integrity.

Protocol 1: Variable-Temperature NMR Determination of Tautomeric Equilibrium

This protocol quantitatively measures the keto-enol ratio in aprotic solvents.

  • Sample Preparation: Dissolve 10.0 mg of the α-keto acid (PPA or 4-F-PPA) in 0.5 mL of anhydrous DMSO-d₆ in a standard 5 mm NMR tube.

  • Thermal Equilibration: Place the tube in the NMR spectrometer and allow the sample to equilibrate at 25°C for exactly 30 minutes.

    • Causality: Tautomerization kinetics in aprotic solvents are relatively slow. Premature measurement before thermodynamic equilibrium is reached will artificially skew the data toward the solid-state (enol) form.

  • Spectral Acquisition: Acquire a standard ¹H-NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).

  • Integration & Self-Validation: Integrate the benzylic CH₂ signal (keto form, ~4.1 ppm) and the vinylic CH signal (enol form, ~6.4 ppm).

    • Self-Validation: The sum of the integrated benzylic protons (divided by 2) and the vinylic proton (divided by 1) must stoichiometrically match the integration of the aromatic ring protons. A mismatch indicates sample degradation (e.g., oxidative decarboxylation).

Protocol 2: Bio-Inspired Enantioselective Transamination of 4-F-PPA

This workflow describes the conversion of 4-F-PPA to 4-fluorophenylalanine using a supramolecular catalyst system.

  • Buffer & Host Preparation: Prepare 4.0 mL of 300 mM Tris buffer (pH 8.0) using D₂O. Add 0.06 mmol of β-cyclodextrin and stir until fully dissolved.

  • Substrate Complexation: Add 0.05 mmol of 4-F-PPA and 0.05 mmol of sodium diphenylglycine (amine donor) to the buffer.

  • Catalyst Initiation: Introduce 0.01 mmol of PLP and 0.01 mmol of EDTA.

    • Causality: EDTA is critical; it chelates trace divalent metal ions (such as Cu²⁺ or Fe²⁺) present in the buffer that would otherwise catalyze the rapid, undesired oxidative decarboxylation of the α-keto acid into a benzaldehyde derivative.

  • Incubation: Stir the reaction mixture at 50°C for 36 hours in the dark (to prevent PLP photodegradation).

  • Isolation & Self-Validation: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the organic phase over MgSO₄, concentrate under vacuum, and analyze via chiral HPLC.

    • Self-Validation: The appearance of a benzophenone byproduct peak in the HPLC trace acts as an internal marker, confirming that the amine donor (diphenylglycine) has successfully completed its oxidative half-reaction.

Workflow Step1 1. Substrate Complexation (4-F-PPA + β-CD in Buffer) Step2 2. Amine Donor & Catalyst (Diphenylglycine + PLP + EDTA) Step1->Step2 Step3 3. Thermal Incubation (50°C for 36 hours) Step2->Step3 Step4 4. Isolation & Validation (Chiral HPLC / NMR) Step3->Step4

Step-by-step workflow for the bio-inspired enantioselective transamination process.

Conclusion

The decision to utilize Phenylpyruvic acid versus 3-(4-Fluorophenyl)-2-oxopropanoic acid hinges on the specific mechanistic demands of your workflow. If your reaction requires a highly electrophilic carbonyl center—such as in Schiff base formation for transaminations—the para-fluoro substitution of 4-F-PPA provides a distinct kinetic advantage. However, for enzymatic processes highly sensitive to steric bulk and hydrophobic pocket alignment (like Hms-mediated hydroxylation), the unsubstituted PPA remains the superior substrate.

References

  • Hanai, K., et al. "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids." The Journal of Physical Chemistry, 1989. URL:[Link]

  • Yamaji, T., & Saito, T. "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid." Analytical Sciences, 2018. URL:[Link]

  • Kunimoto, K., et al. "Polymorphism of 4-Fluorophenylpyruvic Acid Studied by X-Ray Crystallography and Vibrational Spectroscopy." Spectroscopy Letters, 2000. URL:[Link]

  • Wang, Y., et al. "Bio-inspired enantioselective full transamination using readily available cyclodextrin." RSC Advances, 2017. URL:[Link]

  • Lonsdale, R., et al. "Chiral Hydroxylation at the Mononuclear Nonheme Fe(II) Center of 4-(S) Hydroxymandelate Synthase – A Structure-Activity Relationship Analysis." PLOS One, 2013. URL:[Link]

Comparative

3-(4-Fluorophenyl)-2-oxopropanoic Acid Purity Testing: A Comprehensive Comparison Guide to Reference Standards

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison, mechanistic causality, and self-validating analytical methodologies. Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison, mechanistic causality, and self-validating analytical methodologies.

Executive Summary & Mechanistic Grounding

3-(4-Fluorophenyl)-2-oxopropanoic acid (CAS: 7761-30-0), widely referred to as 4-fluorophenylpyruvic acid (4-F-PPA), is a high-value α-keto acid utilized as a critical precursor in the asymmetric synthesis of pharmaceutical active ingredients (APIs). It is predominantly used in enzymatic cascades to produce halogenated L-amino acids and phenyllactic acid derivatives .

The Causality of Purity in Biocatalysis: In drug development, the purity of the 4-F-PPA reference standard is not merely a regulatory checkbox; it directly dictates the thermodynamic efficiency of downstream biocatalysis. α-Keto acids are chemically labile. In aqueous solutions, they undergo rapid keto-enol tautomerization and are highly susceptible to oxidative decarboxylation, yielding 4-fluorophenylacetaldehyde and 4-fluorobenzaldehyde .

These degradation products act as potent competitive inhibitors. Aldehyde impurities form irreversible Schiff bases with primary amine residues (e.g., lysine) within the active sites of enzymes like L-lactate dehydrogenase or phenylalanine dehydrogenase . Consequently, using a substandard 4-F-PPA reference material can mask the presence of these catalyst-poisoning impurities, leading to unexplained drops in enantiomeric excess (ee) and overall yield during API scale-up.

G Keto 4-F-PPA (Keto) Target Analyte Enol 4-F-PPA (Enol) Tautomer Keto->Enol pH-Dependent Tautomerization Aldehyde 4-Fluorophenylacetaldehyde (Inhibitor) Keto->Aldehyde Thermal Decarboxylation Benzaldehyde 4-Fluorobenzaldehyde (Catalyst Poison) Aldehyde->Benzaldehyde Trace Metal Oxidation

Chemical degradation pathway of 4-F-PPA highlighting critical impurity formation.

Objective Comparison of Reference Standard Alternatives

When establishing a quantitative HPLC method for 4-F-PPA, analytical scientists must select an appropriate tier of reference material. The choice impacts both the reliability of the baseline and the cost of the assay.

Table 1: Performance and Utility Comparison of 4-F-PPA Standards
Standard TierPurity AssuranceTraceabilityCost/GramBest Use Case
Certified Reference Material (CRM) >99.5% (qNMR & LC-MS verified)ISO 17034 / NIST traceable Final API release testing, Regulatory IND/NDA submissions.
Analytical Grade Reagent (AGR) >97.0% (HPLC-UV)Lot-specific COA Routine process monitoring, R&D biocatalyst screening.
In-House Synthesized Standard Variable (90-98%)Internal NMR/LC-MS$Early-stage synthesis, preliminary method development.

Performance Analysis: CRMs provide absolute quantitative certainty, utilizing orthogonal techniques like quantitative NMR (qNMR) to account for "invisible" impurities (e.g., inorganic salts or residual water) that HPLC-UV misses. AGRs are cost-effective but often fail to quantify trace aldehydes accurately, which can skew biocatalytic kinetic models. In-house standards are highly prone to batch-to-batch polymorphic variations and rapid degradation if not stored under strict inert atmospheres .

Self-Validating Experimental Protocol: HPLC-UV Purity Testing

To objectively evaluate the purity of 4-F-PPA, the analytical method must be engineered to prevent in-situ degradation during the run. The following protocol is designed as a self-validating system : it incorporates internal checks that prevent data acquisition if the system induces analyte degradation.

Step-by-Step Methodology

Step 1: Standard Preparation (Cold-State)

  • Action: Accurately weigh 10.0 mg of the 4-F-PPA standard. Dissolve in 10 mL of pre-chilled (4°C) Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The chilled solvent thermodynamically suppresses thermal decarboxylation. The addition of 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the carboxylic acid moiety (pKa ~2.5) and locks the keto-enol equilibrium, preventing peak splitting and tailing on the column.

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

  • Action: Inject a resolution mixture containing 4-F-PPA (1.0 mg/mL) and 4-fluorobenzaldehyde (0.1 mg/mL).

  • Validation Logic: The system must achieve a resolution factor ( Rs​ ) > 1.5 between the two peaks, and a peak area Relative Standard Deviation (RSD) < 2.0% over five replicate injections. If Rs​ < 1.5, the system halts; this indicates column degradation or improper mobile phase pH, which would otherwise yield false-positive purity results.

Step 3: Chromatographic Separation

  • Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol/Water/Acetonitrile (46:52:2, v/v/v) containing 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (optimal for the conjugated aromatic system).

Step 4: Orthogonal Confirmation (LC-MS)

  • Action: Split the eluate to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in negative ion mode.

  • Causality: Confirms the m/z 181.0 [M−H]− parent ion for the main peak, ensuring that the UV absorbance is not artificially inflated by a co-eluting, UV-active contaminant.

Workflow A 1. Standard Preparation (Chilled 0.1% FA in ACN/H2O) B 2. System Suitability Test (SST) Rs > 1.5, RSD < 2.0% A->B B->A Fail (Halt Analysis) C 3. HPLC-UV Analysis (Isocratic, 254 nm) B->C Pass (System Validated) D 4. Integration & Quantification (Purity % Calculation) C->D E 5. Orthogonal Validation (ESI-MS [M-H]- Confirmation) D->E

Self-validating HPLC workflow for 4-F-PPA reference standard purity analysis.

Experimental Data Presentation

Using the protocol above, a comparative analysis of the three reference standard tiers yields the following representative performance data. This data highlights the hidden impurities often found in lower-tier standards.

Table 2: Representative HPLC-UV Impurity Profiling of 4-F-PPA Standards
Standard Type4-F-PPA Assay Purity (%)4-Fluorobenzaldehyde (%)Unknown Impurities (%)Peak Tailing Factor ( Tf​ )
CRM (ISO 17034) 99.82< 0.050.131.05
AGR (Commercial) 97.401.201.401.12
In-House Working Std 94.553.501.951.35

Data Interpretation: The In-House standard exhibits a high concentration of 4-fluorobenzaldehyde (3.50%), directly correlating to poor storage conditions and spontaneous decarboxylation. Utilizing this standard to calibrate an assay would result in a 5.45% quantitative error, severely compromising downstream biocatalytic yield calculations.

References

  • Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. National Institutes of Health (PMC). Available at:[Link]

  • Engineering Escherichia coli with a symbiotic plasmid for the production of phenylpyruvic acid. RSC Publishing. Available at: [Link]

  • Polymorphism of 4-Fluorophenylpyruvic Acid Studied by X-Ray Crystallography and Vibrational Spectroscopy. ResearchGate. Available at:[Link]

Validation

Elemental Analysis Data for 3-(4-Fluorophenyl)-2-oxopropanoic Acid Confirmation: A Comparative Guide of Analytical Workflows

Introduction 3-(4-Fluorophenyl)-2-oxopropanoic acid (CAS: 7761-30-0), possessing the empirical formula C9H7FO3, is a critical fluorinated building block utilized in the synthesis of phenylalanine derivatives and active p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Fluorophenyl)-2-oxopropanoic acid (CAS: 7761-30-0), possessing the empirical formula C9H7FO3, is a critical fluorinated building block utilized in the synthesis of phenylalanine derivatives and active pharmaceutical ingredients. Confirming its empirical formula through elemental analysis is a mandatory quality control step in drug development. However, the presence of fluorine introduces severe analytical artifacts in traditional combustion analysis. This guide objectively compares standard and modified elemental analysis workflows, providing empirical data and step-by-step protocols to achieve accurate Carbon, Hydrogen, Nitrogen (CHN), and Fluorine confirmation.

The Mechanistic Challenge: Fluorine in Elemental Analysis

In standard dynamic flash combustion, organic samples are oxidized at approximately 1000°C. For fluorinated compounds like 3-(4-Fluorophenyl)-2-oxopropanoic acid, the high bond dissociation energy of the C-F bond (~485 kJ/mol) often results in incomplete oxidation[1]. This causes two primary interferences that compromise data integrity:

  • Nitrogen False Positives: Incomplete combustion generates difluorocarbene ( CF2​ ) radicals. CF2​ passes through standard reduction columns and mimics nitrogen gas ( N2​ ) in the Thermal Conductivity Detector (TCD) due to similar thermal conductivities, leading to falsely elevated nitrogen values—even in nitrogen-free compounds like our target[1].

  • Hydrogen Depletion and Corrosion: Fluorine reacts with hydrogen during combustion to form hydrogen fluoride (HF). HF not only corrodes the quartz combustion reactors but also sequesters hydrogen, resulting in falsely low hydrogen mass percentages[2].

To mitigate this causality, advanced elemental analyzers must utilize halogen scavengers—such as magnesium oxide (MgO)[2] or proprietary mixtures like FluoAdso[3]—in the combustion zone. These reagents trap fluorine as stable solid fluorides (e.g., MgF2​ ), releasing trapped hydrogen and protecting the downstream detectors.

Comparative Performance of Analytical Alternatives

We compare three distinct analytical approaches for the elemental confirmation of 3-(4-Fluorophenyl)-2-oxopropanoic acid:

  • Alternative A: Standard CHN Analysis (Unmodified): Uses standard dynamic flash combustion without halogen scavengers.

  • Alternative B: Modified CHN Analysis + Schöniger Flask IC: Uses a specialized horizontal furnace with an MgO/FluoAdso trap for CHN[3], paired orthogonally with Schöniger oxygen flask combustion and Ion Chromatography (IC) for direct Fluorine quantification[4].

  • Alternative C: LC-ICP-MS/MS (Emerging Orthogonal Method): Utilizes Inductively Coupled Plasma Mass Spectrometry with a chemical modifier to detect fluorine as a diatomic ion ( BaF+ or Na2​F+ ), offering extreme sensitivity but lacking CHN capabilities[5].

Data Presentation: Theoretical vs. Experimental Elemental Composition

The following table summarizes the expected performance of each method against the theoretical mass percentages of C9H7FO3 (MW: 182.15 g/mol ).

ElementTheoretical Mass %Alt A: Standard CHN (Unmodified)Alt B: Modified CHN + Schöniger ICAlt C: LC-ICP-MS/MS (Fluorine only)
Carbon (C) 59.35%57.12% (Low bias)59.31% ± 0.15%N/A
Hydrogen (H) 3.87%3.10% (Low bias due to HF)3.85% ± 0.08%N/A
Nitrogen (N) 0.00%1.45% (False Positive from CF2​ )< 0.05% (Undetected)N/A
Fluorine (F) 10.43%N/A10.38% ± 0.20%10.45% ± 0.12%
Oxygen (O) 26.35%N/A (Calculated by diff)26.46% (Calculated by diff)N/A

Analysis of Results: Alternative A fails validation due to CF2​ interference and HF formation. Alternative B provides highly accurate, publishable CHN data by neutralizing the fluorine interference, while Schöniger IC accurately quantifies the F mass percentage. Alternative C offers exceptional precision for trace fluorine but cannot confirm the full empirical formula.

Experimental Protocols (Alternative B)

Protocol 1: Modified CHN Analysis (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a self-validating system using certified reference materials prior to analyzing the unknown.

  • Calibration & Validation: Calibrate the elemental analyzer using a certified organic analytical standard (e.g., Acetanilide). Run a heavily fluorinated reference material (e.g., BCR 73) to validate the efficacy of the halogen trap[3]. The measured CHN must be within 0.30% absolute of theoretical values before proceeding.

  • Sample Preparation: Weigh exactly 2.000 - 3.000 mg of completely dry 3-(4-Fluorophenyl)-2-oxopropanoic acid powder into a tin capsule using a microbalance[3]. Seal the capsule tightly to exclude atmospheric gases.

  • Combustion Setup: Ensure the combustion reactor (operating at 1000°C) is packed with a layer of magnesium oxide (MgO) or a proprietary fluorine adsorber immediately downstream of the oxidation catalyst[2].

  • Analysis: Introduce the sample via autosampler into the oxygen-enriched combustion zone. The trap will quantitatively absorb the evolved F as MgF2​ [2].

  • Detection: The purified CO2​ and H2​O gases are separated via a GC column and quantified by the TCD to yield accurate C and H percentages[3].

Protocol 2: Schöniger Flask Combustion & Ion Chromatography (Fluorine Quantification)
  • Sample Encapsulation: Weigh ~10 mg of the sample onto an ashless filter paper flag. Fold the paper and place it into the platinum basket attached to the Schöniger flask stopper[6].

  • Absorption Solution: Add 20 mL of high-purity distilled water (or a mild alkaline scrubber solution) into a 500 mL heavy-walled Schöniger flask[7].

  • Combustion: Purge the flask with 100% O2​ for 30 seconds. Seal the flask and ignite the paper flag using an infrared ignitor[7]. Allow the flask to sit for 30 minutes with occasional shaking to ensure complete absorption of HF into the aqueous phase.

  • IC Analysis: Filter the absorption solution through a 0.22 µm syringe filter. Inject into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector (with chemical suppression)[4]. Quantify the fluoride peak against a standard calibration curve.

Workflow Visualization

G Start 3-(4-Fluorophenyl)-2-oxopropanoic acid Sample (C9H7FO3) Split Analytical Pathway Start->Split Combustion Dynamic Flash Combustion (1000°C, O2) Split->Combustion CHN Analysis Schoeniger Schöniger Flask Combustion (O2 atmosphere) Split->Schoeniger Fluorine Analysis Trap Fluorine Adsorption (MgO / FluoAdso trap) Combustion->Trap HF/CF2 removal DetectCHN TCD Detection (C, H quantification) Trap->DetectCHN Absorb Aqueous Absorption (H2O / H2O2 scrubber) Schoeniger->Absorb Ashing DetectF Ion Chromatography (F- quantification) Absorb->DetectF

Analytical workflow for elemental confirmation of fluorinated organics.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Fluorophenyl)-2-oxopropanoic acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When working with 3-(4-Fluorophenyl)-2-oxopropanoic acid (CAS: 7761-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When working with 3-(4-Fluorophenyl)-2-oxopropanoic acid (CAS: 7761-30-0)—a critical intermediate often utilized in the synthesis of serine/threonine kinase inhibitors and other advanced pharmaceutical compounds[1]—understanding the physical and chemical behavior of the molecule is paramount.

This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals. By understanding the causality behind these safety protocols, you ensure both scientific integrity and operational security.

Hazard Assessment & Causality

3-(4-Fluorophenyl)-2-oxopropanoic acid presents as a pale yellow to beige solid powder[1]. The primary exposure vectors are the aerosolization of micro-particulates during transfer (inhalation hazard) and incidental dermal contact (irritation hazard). The presence of the fluorophenyl group and the acidic proton contribute directly to its irritant properties.

Table 1: Quantitative Hazard Profile

Property / Hazard Specification Mechanistic Impact on Handling
CAS Number 7761-30-0 Unique identifier for safety tracking.
Physical State Solid (Powder) High risk of electrostatic dispersion and aerosolization during weighing.
GHS Hazards H315, H319, H335 Causes skin, serious eye, and respiratory irritation[1].

| Solubility | DMSO, Methanol | If handled in solution, the solvent acts as a carrier, increasing the rate of dermal penetration[1]. |

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE[2]. The following matrix is engineered specifically for handling this fluorinated organic acid, grounded in the guidelines of Prudent Practices in the Laboratory[3].

Table 2: Required PPE and Causality

PPE Component Specification Causality & Justification
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Nitrile provides excellent resistance to incidental contact with solid organic acids. Note: If the acid is dissolved in DMSO, double-gloving or specific butyl rubber gloves are required due to rapid solvent permeation.
Eye Protection ANSI Z87.1 Chemical Splash Goggles. Standard safety glasses are insufficient. Fine aerosolized powders can bypass the sides of standard glasses, leading to H319 eye irritation[1].
Respiratory Type N95 (US) or P1 (EN143) filter mask. Required only if a certified chemical fume hood is unavailable or during a spill[4]. For standard operations, engineering controls (fume hood) supersede respiratory PPE[5].

| Body Protection | 100% Cotton Lab Coat. | Synthetic fabrics can generate static electricity, which aggressively attracts fine airborne powders to the operator's body. |

Operational Workflow: Safe Handling & Weighing

Every protocol must be a self-validating system —meaning the failure of one step prevents the execution of the next, inherently minimizing risk.

Step 1: Environmental Verification (Engineering Controls)

  • Action: Verify the chemical fume hood is operational.

  • Validation: Do not open the chemical container until the fume hood flow monitor reads between 80–120 feet per minute (fpm). If the alarm sounds or the flow is inadequate, the protocol terminates immediately[5].

Step 2: PPE Integrity Check

  • Action: Don lab coat, splash goggles, and nitrile gloves.

  • Validation: Perform a visual inspection and inflation test of the nitrile gloves. If a micro-tear is detected, discard and replace before proceeding[2].

Step 3: Static Control & Preparation

  • Action: Ground the analytical balance. Wipe the interior of the balance with a damp, lint-free cloth to increase local humidity, or use a static eliminator (ionizing bar).

  • Causality: Fluorinated powders are highly prone to electrostatic dispersion. Controlling static prevents the powder from "jumping" out of the weigh boat, mitigating inhalation risks and ensuring quantitative accuracy.

Step 4: Dispensing

  • Action: Use a disposable, anti-static polypropylene spatula. Weigh by difference (weigh the stock vial, remove a portion, and re-weigh the stock vial).

  • Causality: Weighing by difference minimizes the time the bulk container is open to the atmosphere, reducing both contamination of the stock and exposure to the operator.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the powder, exacerbating the H335 respiratory hazard[1]. Follow this specific workflow for containment and disposal.

SpillResponse Start Spill Detected: 3-(4-Fluorophenyl)-2-oxopropanoic acid Assess Assess Spill Size & Dust Generation Start->Assess Evacuate Evacuate & Isolate (High Dust/Large Spill) Assess->Evacuate Large Spill / Airborne Dust DonPPE Don Appropriate PPE (Nitrile, Goggles, N95/P1) Assess->DonPPE Small / Manageable Spill Evacuate->DonPPE Hazmat Team Arrives Contain Contain Spill (Wet Wiping/HEPA Vac) DonPPE->Contain Dispose Transfer to Hazardous Waste Container Contain->Dispose Decon Decontaminate Surfaces (Soap & Water) Dispose->Decon Report Report Incident to EHS Decon->Report

Workflow for assessing and responding to a 3-(4-Fluorophenyl)-2-oxopropanoic acid powder spill.

Step-by-Step Disposal & Decontamination:

  • Containment: Do not dry-sweep. Cover the spilled powder with damp absorbent pads to suppress dust generation.

  • Collection: Carefully fold the damp pads inward, trapping the powder. Place the materials into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the affected area with warm water and a mild laboratory detergent. Because the compound is an acid, a slightly alkaline detergent will help neutralize residual traces.

  • Waste Segregation: 3-(4-Fluorophenyl)-2-oxopropanoic acid must never be disposed of in aqueous sink drains.

    • Solid Waste: Place contaminated wipes, spatulas, and weigh boats into a clearly labeled "Solid Hazardous Organic Waste" container.

    • Liquid Waste: If the chemical was dissolved in a solvent (e.g., Methanol or DMSO), transfer it to the appropriate "Non-Halogenated Solvent Waste" or "Halogenated Solvent Waste" carboy, depending on the specific mixture used in your assay.

References

  • ChemicalBook. "2-(4-FLUOROBENZOYL)ACETIC ACID | 7761-30-0." ChemicalBook Product Database.
  • Chemsrc. "H-D-Phe(4-F)-OH | CAS#:18125-46-7." Chemsrc Database.
  • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.132 -- General requirements." Occupational Safety and Health Administration (OSHA).
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.
  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.

Sources

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